molecular formula C20H16O3 B13813541 4-Benzyloxy-2-hydroxybenzophenone CAS No. 6079-76-1

4-Benzyloxy-2-hydroxybenzophenone

Cat. No.: B13813541
CAS No.: 6079-76-1
M. Wt: 304.3 g/mol
InChI Key: SXJSETSRWNDWPP-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1) is a benzophenone-derivative compound with the molecular formula C20H16O3 and a molecular weight of 304.34 g/mol . It is part of the class of 2-hydroxybenzoyl compounds, which are widely studied for their role as ultraviolet absorbers (UVAs) in polymer science . These compounds function by absorbing UV light and undergoing a rapid excited-state intramolecular proton transfer, which allows them to dissipate the absorbed energy as heat and return to the ground state, thereby protecting materials from photo-degradation . This specific benzyloxy-substituted compound has been identified in stabilizer mixtures for polyolefins such as polypropylene, where it helps to prevent the deterioration of physical properties and the discoloration caused by exposure to light . Its physicochemical properties include a density of 1.214 g/cm³ and a flash point of 170.2°C . Researchers value this chemical for investigating the substituent effects on the photo-antioxidant abilities and UV absorption characteristics of the 2-hydroxybenzophenone family . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6079-76-1

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

(2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone

InChI

InChI=1S/C20H16O3/c21-19-13-17(23-14-15-7-3-1-4-8-15)11-12-18(19)20(22)16-9-5-2-6-10-16/h1-13,21H,14H2

InChI Key

SXJSETSRWNDWPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C3=CC=CC=C3)O

Origin of Product

United States
Foundational & Exploratory

The Photophysics of Polymer Stabilization: An In-Depth Guide to the ESIPT Mechanism in 4-Benzyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyloxy-2-hydroxybenzophenone (CAS: 6079-76-1), commercially recognized as Seesorb 105 or Chemisorb 15, is a high-performance ultraviolet (UV) absorber utilized extensively in the stabilization of polyolefins and advanced optical materials[1][2]. The core of its photoprotective efficacy lies in a quantum mechanical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT)[3]. This technical whitepaper deconstructs the ESIPT mechanism specific to this molecule, detailing the causality of its photophysical cycle, the electronic influence of the benzyloxy substituent, and the self-validating experimental frameworks required to characterize its ultrafast dynamics.

Mechanistic Causality: The ESIPT Photocycle

The ability of 4-benzyloxy-2-hydroxybenzophenone (4-BOHBP) to harmlessly dissipate destructive UV radiation is governed by a four-level thermodynamic cycle. Unlike standard fluorophores that emit absorbed energy as light, 4-BOHBP is engineered to funnel excited-state energy into non-radiative decay pathways[3][4].

The Ground State (S₀) Pre-organization

In its electronic ground state (S₀), 4-BOHBP exists almost exclusively in the enol (E) tautomeric form. This conformation is rigidly locked by a strong intramolecular hydrogen bond (O−H···O=C) between the phenolic hydroxyl group at the 2-position and the adjacent carbonyl oxygen[3][5]. This pre-organization is the critical prerequisite for ESIPT; without it, the molecule would be subject to destructive photochemical side reactions.

Photoexcitation and Ultrafast Proton Transfer (S₁)

Upon absorption of a UV photon (typically in the 300–350 nm range), the molecule is promoted to the first singlet excited state, forming the excited enol (E)*. This electronic transition induces a massive redistribution of electron density (charge transfer). The electron density at the phenolic oxygen decreases (increasing its photoacidity), while the electron density at the carbonyl oxygen increases (increasing its photobasicity)[6][7].

This thermodynamic gradient drives an ultrafast, often barrierless, proton transfer across the hydrogen bond, yielding the excited keto (K)* tautomer[7]. This process occurs on the femtosecond timescale, effectively outcompeting other potential degradation pathways.

Non-Radiative Decay and Ground State Reverse Proton Transfer (GSRPT)

The K* tautomer is highly unstable and rapidly undergoes internal conversion (IC), a non-radiative decay process that returns the molecule to the ground state keto (K) form. During IC, the absorbed UV energy is dissipated into the surrounding polymer matrix as harmless vibrational heat[4]. Finally, because the K form is thermodynamically unfavorable in the ground state, it undergoes Ground State Reverse Proton Transfer (GSRPT) to regenerate the original S₀ enol (E) form, completing the cycle with near-perfect photostability[7].

ESIPT_Mechanism S0_E S0 Enol (E) Ground State S1_E S1 Enol (E*) Excited State S0_E->S1_E UV Absorption (Femtoseconds) S1_K S1 Keto (K*) Excited Tautomer S1_E->S1_K ESIPT (Ultrafast Proton Transfer) S0_K S0 Keto (K) Ground Tautomer S1_K->S0_K Non-Radiative Decay (Heat Dissipation) S0_K->S0_E GSRPT (Reverse Proton Transfer)

Figure 1: ESIPT photocycle of 2-hydroxybenzophenones detailing the four-level energy system.

Substituent Effects: The Role of the 4-Benzyloxy Group

While the 2-hydroxybenzophenone core provides the ESIPT engine, the addition of the benzyloxy ether group at the para-position (relative to the carbonyl) serves two distinct, highly engineered purposes:

  • Electronic Tuning (Photophysical): The benzyloxy group acts as an electron-donating group (EDG) via resonance. By pushing electron density into the aromatic ring, it slightly destabilizes the Highest Occupied Molecular Orbital (HOMO) while stabilizing the Lowest Unoccupied Molecular Orbital (LUMO). This narrows the HOMO-LUMO gap, broadening the molecule's absorption cross-section deeper into the UVA region compared to unsubstituted benzophenones[3][4].

  • Matrix Compatibility (Macroscopic): In industrial applications, UV absorbers must remain homogeneously dispersed within hydrophobic polymer matrices (e.g., polyethylene, polypropylene) over years of weathering[1]. The bulky, non-polar benzyloxy group significantly increases the lipophilicity and molecular weight of the compound, drastically reducing its migration, volatility, and leaching rates[1][8].

Self-Validating Experimental Protocols for ESIPT Characterization

To rigorously prove that 4-BOHBP operates via ESIPT and not through intermolecular interactions or simple fluorescence, a self-validating analytical workflow must be employed. The following protocols use internal controls to isolate the specific intramolecular dynamics.

Workflow Prep Sample Prep (Solvent Control) Abs Steady-State UV-Vis Prep->Abs TA Femtosecond Transient Abs Abs->TA DFT TD-DFT Modeling TA->DFT

Figure 2: Self-validating experimental workflow for characterizing ESIPT dynamics.

Protocol 1: Solvent-Dependent Steady-State Spectroscopy (The Control)

Causality: ESIPT relies entirely on the intramolecular hydrogen bond. If we place the molecule in a strongly protic solvent (e.g., methanol), the solvent molecules will competitively hydrogen-bond with the 2-hydroxyl and carbonyl groups, disrupting the intramolecular bridge[4][9]. Methodology:

  • Prepare 10 μM solutions of 4-BOHBP in a non-polar, aprotic solvent (cyclohexane) and a strongly protic solvent (methanol).

  • Acquire steady-state UV-Vis absorption and photoluminescence (PL) spectra.

  • Validation: In cyclohexane, the PL will be virtually non-existent (or show a massive Stokes shift if emission occurs from the K* state), confirming rapid non-radiative decay via ESIPT. In methanol, the disruption of the ESIPT pathway will force the molecule to decay via standard E* fluorescence, resulting in a distinct, blue-shifted emission peak[4].

Protocol 2: Femtosecond Transient Absorption (fs-TA) Spectroscopy

Causality: Because the E* → K* transition occurs in ~50-150 femtoseconds, standard time-correlated single-photon counting (TCSPC) cannot resolve it. Pump-probe fs-TA is required to track the transient populations. Methodology:

  • Excite the sample with a ~100 fs pump pulse at the absorption maximum (e.g., 330 nm).

  • Probe the sample with a broadband white-light continuum pulse at varying delay times (0 fs to 100 ps).

  • Validation: Observe the decay of the Stimulated Emission (SE) band of the E* state and the simultaneous rise of the Excited State Absorption (ESA) band of the K* state. The matching kinetics of these two bands self-validate the direct precursor-successor relationship of the proton transfer[4].

Protocol 3: TD-DFT Computational Modeling

Causality: Experimental data provides kinetic rates, but Time-Dependent Density Functional Theory (TD-DFT) maps the actual Potential Energy Surface (PES), proving the thermodynamic viability of the transfer[4][10]. Methodology:

  • Optimize the S₀ geometry using the CAM-B3LYP functional and def2-TZVP basis set (incorporating implicit solvation models)[4].

  • Calculate the vertical excitation to S₁ using TD-DFT.

  • Perform a relaxed potential energy scan along the O−H bond coordinate in both S₀ and S₁.

  • Validation: The resulting PES will show a high energy barrier for proton transfer in S₀, but a barrierless (or near-barrierless) downhill trajectory in S₁, mathematically validating the photo-induced nature of the transfer[7][10].

Quantitative Photophysical Data Summary

The following table synthesizes the standard photophysical parameters of 4-BOHBP and related 2-hydroxybenzophenone derivatives undergoing ESIPT[3][4][9].

ParameterValue / RangeMechanistic Significance
Absorption Maximum (λₘₐₓ) 325 – 340 nmMatches the high-energy UV-A/UV-B spectrum responsible for polymer degradation.
ESIPT Rate Constant (k_ESIPT) > 10¹³ s⁻¹Ultrafast transfer outcompetes all other photochemical degradation pathways.
Fluorescence Quantum Yield (Φ_F) < 0.01 (in aprotic media)Confirms that the vast majority of excited state energy is dissipated non-radiatively (heat) rather than as light.
S₁ Proton Transfer Barrier ~0.0 – 0.2 eVTD-DFT calculated barrier; confirms the thermodynamic spontaneity of the E* → K* transition.
Ground State H-Bond Distance ~1.6 – 1.8 ÅShort distance ensures strong pre-organization of the enol form prior to photon absorption.

Conclusion

The efficacy of 4-benzyloxy-2-hydroxybenzophenone as a premier UV absorber is not a product of simple light absorption, but rather a highly orchestrated, quantum-mechanical cycle. By leveraging the ESIPT mechanism, the molecule acts as a sub-nanoscopic thermodynamic engine—absorbing destructive UV photons, utilizing that energy to drive an ultrafast intramolecular proton transfer, and safely dissipating the energy as vibrational heat. The strategic addition of the 4-benzyloxy group ensures that this elegant photophysics can be deployed practically, providing the necessary electronic tuning and matrix solubility required for modern industrial applications.

References

  • Resorcinol: Chemistry, Technology and Applications 1 - DOKUMEN.PUB Source: DOKUMEN.PUB URL:[Link]

  • Chromene compounds - EP0926146B1 - Google Patents Source: Google Patents URL
  • CYCLIC OLEFIN COPOLYMER COMPOSITION AND CROSSLINKED PRODUCT THEREOF - European Patent Office - EP 3425001 A1 Source: European Patent Office URL:[Link]

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission Source: PMC (National Institutes of Health) URL:[Link]

  • 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission Source: Frontiers in Chemistry URL:[Link]

  • Excited State Intramolecular Proton Transfer (ESIPT) from -NH2 to the Carbon Atom of a Naphthyl Ring | The Journal of Organic Chemistry Source: ACS Publications URL:[Link]

  • Interplay of Dual-Proton Transfer Relay to Achieve Full-Color Panel Luminescence in Excited-State Intramolecular Proton Transfer (ESIPT) Fluorophores | ACS Applied Materials & Interfaces Source: ACS Publications URL:[Link]

  • Revealing how Proton Transfer Process of 2-Hydroxylbenzophenones Affected by the Intermolecular Hydrogen Bond with Different Para-Substituted Groups Source: ResearchGate URL:[Link]

  • Effects of Electronic Structures on the Excited-State Intramolecular Proton Transfer of 1-Hydroxy-2-acetonaphthone and Related Compounds | The Journal of Physical Chemistry A Source: ACS Publications URL:[Link]

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Technical Whitepaper: Physicochemical Profiling and Density Dynamics of 4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of material science and pharmaceutical formulation, the photostabilization of active pharmaceutical ingredients (APIs) and packaging materials is a critical regulatory requirement. 4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1), commercially recognized in polymer industries as Seesorb 105, serves as a highly efficient ultraviolet (UV) absorber[1]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, with a specific focus on how its density (1.214 g/cm³) dictates its thermodynamic behavior during polymer compounding. Designed for researchers and drug development professionals, this guide synthesizes field-proven experimental protocols with mechanistic insights to establish a self-validating framework for its synthesis, characterization, and application.

Molecular Characteristics & Physicochemical Data

Understanding the baseline quantitative data of 4-benzyloxy-2-hydroxybenzophenone is the first step in predicting its behavior in complex matrices. The compound features a benzophenone core substituted with a hydroxyl group at the ortho position and a benzyloxy group at the para position, enabling its primary function as a UV energy dissipator.

Quantitative Data Summary
PropertyValueReference / Method
CAS Registry Number 6079-76-1Standard Identifier[2]
IUPAC Name (2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanoneIUPAC Nomenclature[2]
Molecular Formula C₂₀H₁₆O₃Elemental Analysis[2]
Molecular Weight 304.34 g/mol Computed[2]
Density 1.214 g/cm³Pycnometry / SDS Data[3]
Melting Point > 115 °CCapillary Method[1]
Boiling Point 473 °C (at 760 mmHg)Distillation / SDS Data[4]
Flash Point 170.2 °CClosed Cup[4]

The Causality of Density in Pharmaceutical Packaging Integration

For drug development professionals, packaging is as critical as the formulation itself. 4-benzyloxy-2-hydroxybenzophenone is frequently compounded into Cyclic Olefin Copolymers (COC) or polyethylene variants to create UV-blocking blister packs and IV bags[1][5].

The Mechanistic Role of Density: The density of 4-benzyloxy-2-hydroxybenzophenone is precisely 1.214 g/cm³ [3]. This places it significantly denser than amorphous polyolefins (e.g., LDPE at ~0.92 g/cm³ or COC at ~1.02 g/cm³).

  • The Causality: If a compounding engineer attempts to blend this UV absorber into a polymer matrix below its melting point (>115 °C)[1], the density differential will induce rapid phase separation. The denser additive particles will precipitate within the melt flow, leading to localized agglomeration.

  • The Solution: By operating a twin-screw extruder at temperatures well above the additive's melting point (e.g., 190–210 °C), the compound transitions into a liquid phase. In this state, high-shear mixing overcomes the density disparity, ensuring a homogenous dispersion that prevents "blooming" (surface migration) and guarantees uniform photoprotection across the pharmaceutical packaging.

Synthesis Workflow & Mechanistic Insights

The synthesis of 4-benzyloxy-2-hydroxybenzophenone relies on the selective O-alkylation of 2,4-dihydroxybenzophenone. The following protocol is designed as a self-validating system to ensure maximum yield and purity.

Step-by-Step Synthesis Protocol
  • Preparation: Charge a dry, nitrogen-purged round-bottom flask with 2,4-dihydroxybenzophenone (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) as the solvent[6].

  • Catalytic Activation: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the more acidic para-hydroxyl group. Add a catalytic amount of potassium iodide (KI, 0.1 eq)[6].

    • Expert Insight (Causality): KI is not merely an additive; it initiates a Finkelstein reaction, converting the incoming benzyl chloride into the highly reactive intermediate, benzyl iodide, thereby accelerating the etherification and suppressing side reactions.

  • Alkylation: Introduce benzyl chloride (1.1 eq) dropwise at room temperature to manage the initial exotherm[6].

  • Thermal Phase: Elevate the reaction temperature to 100 °C and maintain continuous stirring for 1.5 hours[6].

  • Self-Validation (TLC): Before quenching, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The complete disappearance of the 2,4-dihydroxybenzophenone spot validates the termination of the reaction, preventing over-alkylation at the ortho-hydroxyl site.

  • Workup & Precipitation: Pour the hot mixture into crushed ice water. The high density (1.214 g/cm³)[3] and hydrophobicity of the product cause it to rapidly precipitate and settle.

  • Purification: Filter the precipitate under vacuum, wash with cold distilled water to remove DMF and salts, and recrystallize from ethanol to yield a pure white crystalline powder (Yield: ~95%)[6].

Synthesis Start 2,4-Dihydroxybenzophenone + Benzyl Chloride Catalysis Add K2CO3 & KI in DMF (Catalytic Activation) Start->Catalysis Reaction Heat to 100°C for 1.5h (Alkylation) Catalysis->Reaction Validation TLC Validation (Self-Validating Step) Reaction->Validation Validation->Reaction Incomplete Workup Ice Water Precipitation & Filtration Validation->Workup Complete Product 4-Benzyloxy-2-hydroxybenzophenone (Yield: ~95%) Workup->Product

Fig 1: Synthesis and self-validating workflow of 4-benzyloxy-2-hydroxybenzophenone.

Analytical Characterization Protocol

To guarantee the scientific integrity of the synthesized compound for pharmaceutical applications, rigorous analytical validation is required.

Chromatographic Purity (HPLC)
  • Methodology: Employ a reverse-phase (RP) HPLC system equipped with a C18 column (3 µm particle size for UPLC applications).

  • Mobile Phase: Utilize an isocratic or gradient blend of Acetonitrile (MeCN), water, and phosphoric acid[7].

  • Self-Validation Loop: For LC-MS compatibility (e.g., pharmacokinetic studies), phosphoric acid must be substituted with formic acid to prevent ion suppression[7]. Run a blank gradient prior to sample injection to establish baseline noise. A signal-to-noise ratio of the primary peak exceeding 100:1 confirms >99% purity.

Structural Fingerprinting (ATR-FTIR)
  • Methodology: 4-benzyloxy-2-hydroxybenzophenone is a standard reference compound in forensic and biopharma ATR-FTIR libraries[8].

  • Key Spectral Markers: Look for the broad O-H stretching vibration (shifted due to strong intramolecular hydrogen bonding) and the sharp C=O stretch characteristic of benzophenones.

  • Self-Validation Loop: Overlay the acquired spectrum with a certified library standard. A Pearson correlation coefficient of >0.99 is required to validate structural identity before downstream polymer compounding.

Photostabilization Mechanism: ESIPT

The core utility of 4-benzyloxy-2-hydroxybenzophenone lies in its ability to absorb destructive UV radiation and harmlessly dissipate it. This is governed by a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT) .

  • The Mechanism: The molecule exists naturally in a stable "Enol" ground state, facilitated by a strong intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen. Upon absorbing a UV photon, the molecule enters an excited state, drastically altering its electron distribution. This triggers an ultrafast proton transfer from the oxygen to the carbonyl, forming an excited "Keto" tautomer.

  • Energy Dissipation: The excited Keto state is highly unstable and rapidly decays back to the ground state, releasing the absorbed UV energy as harmless vibrational heat. A reverse proton transfer then regenerates the original Enol state, allowing the cycle to repeat indefinitely without degrading the molecule.

ESIPT Enol_GS Ground State (Enol) Stable Conformation Enol_ES Excited State (Enol*) Highly Polarized Enol_GS->Enol_ES UV Absorption (280-400 nm) Keto_ES Excited State (Keto*) Post-Proton Transfer Enol_ES->Keto_ES ESIPT (Fast) Keto_GS Ground State (Keto) Vibrationally Hot Keto_ES->Keto_GS Non-Radiative Decay (Heat Release) Keto_GS->Enol_GS Reverse Proton Transfer (Regeneration)

Fig 2: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism for UV absorption.

References

  • PubChem: 4-Benzyloxy-2-hydroxybenzophenone | C20H16O3 | CID 80178. National Institutes of Health (NIH). Available at: [Link][2]

  • XiXisys: GHS 11 (Rev.11) SDS CAS: 6079-76-1 Name: 4-benzyloxy-2-hydroxybenzophenone. XiXisys Chemical Database. Available at:[Link][3]

  • XiXisys: GHS 11 SDS Boiling Point and Flash Point Data CAS: 6079-76-1. XiXisys Chemical Database. Available at:[Link][4]

  • DOKUMEN.PUB: Resorcinol: Chemistry, Technology and Applications. DOKUMEN.PUB. Available at:[Link][1]

  • SIELC Technologies: 4-Benzyloxy-2-hydroxybenzophenone HPLC Method. SIELC Technologies. Available at:[Link][7]

  • Scribd: PE ATR-FTIR Forensic Library. Scribd. Available at:[Link][8]

  • European Patent Office: EP 3425001 A1 - CYCLIC OLEFIN COPOLYMER COMPOSITION AND CROSSLINKED PRODUCT THEREOF. EPO. Available at:[Link][5]

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Regioselective Synthesis and Mechanistic Evaluation of 4-Benzyloxy-2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Benzyloxy-2-hydroxybenzophenone (commercially known as Seesorb 105) is a highly effective ultraviolet (UV) absorber utilized in polymer stabilization and advanced material applications[1]. The compound's efficacy relies on the preservation of its 2-hydroxyl group, which facilitates excited-state intramolecular proton transfer (ESIPT) to harmlessly dissipate UV energy as heat. Consequently, the synthesis of this molecule demands strict regiocontrol to ensure that etherification occurs exclusively at the 4-hydroxyl position of the precursor, 2,4-dihydroxybenzophenone (DHP)[2][3]. This technical guide details the mechanistic rationale, causal experimental design, and self-validating protocols required to achieve >95% yield and high purity in this synthesis.

Retrosynthetic Pathway and Precursor Generation

The synthesis begins with the generation of the DHP precursor. DHP is synthesized via the Friedel-Crafts acylation of resorcinol with benzoyl chloride (or benzotrichloride)[3][4].

Pathway R Resorcinol + Benzoyl Chloride FC Friedel-Crafts Acylation (AlCl3 or ZnCl2, 140°C) R->FC DHP 2,4-Dihydroxybenzophenone (DHP) FC->DHP Yield: ~70% Ether Williamson Etherification (Benzyl Chloride, K2CO3, KI) DHP->Ether Prod 4-Benzyloxy-2-hydroxybenzophenone Ether->Prod Regioselective Yield: >95%

Figure 1: Synthetic pathway from resorcinol to 4-benzyloxy-2-hydroxybenzophenone.

While the Friedel-Crafts step is standard, the subsequent Williamson etherification is the critical juncture requiring precise chemical engineering to prevent over-alkylation or incorrect regiochemistry[2].

Mechanistic Logic of Regioselective Benzylation

The core challenge in synthesizing 4-benzyloxy-2-hydroxybenzophenone is differentiating between the two hydroxyl groups on the DHP molecule.

Causality of Regioselectivity:

  • Intramolecular Hydrogen Bonding: The 2-hydroxyl group is situated in close spatial proximity to the carbonyl oxygen, forming a strong, six-membered intramolecular hydrogen-bonded ring. This interaction significantly lowers the nucleophilicity of the 2-OH and raises its pKa, making it highly resistant to deprotonation by mild bases.

  • Steric and Electronic Freedom: Conversely, the 4-hydroxyl group is sterically unhindered and lacks such intramolecular stabilization. It behaves as a typical phenolic hydroxyl, easily ionizable by a mild base like potassium carbonate (K₂CO₃).

  • Electrophilic Activation: To ensure rapid and complete reaction at the 4-position without requiring harsh conditions that might disrupt the 2-OH bond, potassium iodide (KI) is introduced. KI drives an in situ Finkelstein reaction, converting benzyl chloride to the highly reactive benzyl iodide intermediate.

Mechanism DHP 2,4-Dihydroxybenzophenone OH2 2-Hydroxyl Group DHP->OH2 OH4 4-Hydroxyl Group DHP->OH4 Hbond Intramolecular H-Bond with Carbonyl Oxygen OH2->Hbond Free Sterically Free & Easily Ionizable OH4->Free Unreactive Low Nucleophilicity (Protected) Hbond->Unreactive Reactive High Nucleophilicity (Phenoxide Anion) Free->Reactive Benz Nucleophilic Attack on Benzyl Iodide Reactive->Benz

Figure 2: Mechanistic logic governing the regioselective benzylation of DHP.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes physical or chemical indicators that confirm the reaction's trajectory.

Reagents:

  • 2,4-Dihydroxybenzophenone (DHP): 1.0 equivalent

  • Benzyl Chloride: 1.1 equivalents

  • Potassium Carbonate (K₂CO₃, anhydrous): 1.5 equivalents

  • Potassium Iodide (KI): 0.1 equivalents

  • N,N-Dimethylformamide (DMF): Solvent[2]

Step-by-Step Methodology:

  • Phenoxide Generation: Dissolve DHP in anhydrous DMF at room temperature. Add finely powdered, anhydrous K₂CO₃.

    • Causality: DMF is a polar aprotic solvent that strongly solvates the K⁺ cation, leaving the phenoxide anion "naked" and highly reactive.

    • Validation: The solution will shift from pale yellow to a deeper, vibrant yellow/orange, visually confirming the deprotonation of the 4-hydroxyl group.

  • Catalytic Activation: Add KI to the stirring mixture.

    • Causality: KI initiates the Finkelstein halogen exchange, generating the superior electrophile (benzyl iodide) in situ.

  • Electrophilic Addition: Add benzyl chloride dropwise to the reaction mixture. Elevate the temperature to 100 °C[2].

    • Validation: As the reaction proceeds, KCl will precipitate out of the solution, causing the mixture to become increasingly turbid. This turbidity is a direct physical indicator of successful nucleophilic substitution.

  • Reaction Monitoring (IPC): Maintain heating for 1.5 hours[2].

    • Validation: Perform Thin Layer Chromatography (TLC) using an 8:2 Hexane:Ethyl Acetate mobile phase. The reaction is complete when the DHP starting material spot completely disappears, replaced by a single, less polar product spot.

  • Isolation and Purification: Quench the reaction by pouring the mixture into ice-cold distilled water under vigorous stirring.

    • Causality: Water dissolves the DMF and inorganic salts (KCl, KI, excess K₂CO₃), forcing the highly hydrophobic 4-benzyloxy-2-hydroxybenzophenone to precipitate as a solid.

    • Validation: Filter the resulting white-to-off-white crystalline powder. A melting point test must yield a sharp range above 115 °C[1]. Any significant depression indicates unreacted DHP (which melts at 144 °C[4]) or residual benzyl chloride.

Quantitative Data & Optimization

The choice of solvent and catalyst profoundly impacts the reaction kinetics and overall yield. The table below summarizes the optimization data, demonstrating why the DMF/KI system is the authoritative standard for this synthesis[2].

SolventBaseCatalystTemperatureTimeYieldPurity (HPLC)
AcetoneK₂CO₃None56 °C (Reflux)12.0 h75%92%
AcetoneK₂CO₃KI (0.1 eq)56 °C (Reflux)8.0 h82%94%
DMFK₂CO₃None100 °C4.0 h88%96%
DMF K₂CO₃ KI (0.1 eq) 100 °C 1.5 h 95% >99%

Table 1: Comparative yield and kinetic data for the benzylation of 2,4-dihydroxybenzophenone.

Conclusion

The synthesis of 4-benzyloxy-2-hydroxybenzophenone is a textbook demonstration of exploiting intrinsic molecular properties—specifically intramolecular hydrogen bonding—to achieve absolute regiocontrol. By leveraging a polar aprotic solvent (DMF) and an in situ halogen exchange catalyst (KI), researchers can drive the Williamson etherification to near-quantitative yields (95%) in a fraction of the time required by traditional methods[2]. This self-validating workflow ensures high-fidelity production of this critical UV-absorbing compound.

References

  • DOKUMEN.PUB. "Resorcinol: Chemistry, Technology and Applications". Available at: [Link]

  • PubChem. "2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572". National Center for Biotechnology Information. Available at: [Link]

  • MDPI. "Substituent Effects on the Ultraviolet Absorption Properties of 2,4-Dihydroxy Dibenzophenone". Materials 2022, 15(23), 8468. Available at: [Link]

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In-Depth Technical Guide on the Photo-Antioxidant Properties of Benzyloxy-Substituted Benzophenones in Polymer Science

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless advancement in polymer science necessitates the development of robust materials capable of withstanding environmental stressors, primarily ultraviolet (UV) radiation. Photo-oxidation, a process initiated by the interplay of light and oxygen, remains a principal cause of polymer degradation, leading to diminished mechanical integrity, discoloration, and ultimately, material failure.[1] This guide provides a comprehensive technical exploration of benzyloxy-substituted benzophenones as a promising class of photo-antioxidants for polymer stabilization. We will delve into the fundamental mechanisms of polymer photodegradation, the multifaceted role of benzophenone derivatives, and the specific advantages conferred by benzyloxy substitution. This document is intended for researchers, scientists, and professionals in drug development and polymer science, offering both theoretical insights and practical, field-proven methodologies for synthesis, characterization, and evaluation.

The Challenge of Polymer Photodegradation

The utility of polymeric materials across countless applications is often limited by their susceptibility to environmental degradation. The absorption of UV radiation from sunlight provides the activation energy for a cascade of chemical reactions within the polymer matrix.

The Autocatalytic Cycle of Photo-oxidation

The photo-oxidation of many polymers can be understood through the lens of an autoxidation mechanism.[1] This process is a chain reaction involving free radicals and is broadly categorized into four stages:

  • Initiation: The process begins with the formation of free radicals on the polymer chain, often triggered by UV light.[1]

  • Propagation: These initial radicals react with oxygen to form peroxy radicals, which then abstract hydrogen atoms from the polymer backbone, creating new polymer radicals and hydroperoxides.

  • Chain Branching: The unstable hydroperoxides can cleave, particularly under the influence of heat or further UV radiation, to generate more radicals, thus accelerating the degradation process.

  • Termination: The reaction ceases when radicals combine to form non-radical species.

This cyclical process leads to chain scission, a reduction in molecular weight, and a corresponding decline in the material's mechanical properties, rendering it brittle.[1]

The Role of Carbonyl Groups and Norrish Reactions

As photo-oxidation progresses, carbonyl groups (ketones and aldehydes) are formed along the polymer chain.[2][3] These chromophoric groups are potent absorbers of UV radiation and can further contribute to degradation through photochemical reactions known as Norrish reactions.[2][4]

  • Norrish Type I Reaction: This reaction involves the homolytic cleavage of the bond adjacent to the carbonyl group, generating two free radical intermediates.[4] These radicals can then participate in further degradation reactions.

  • Norrish Type II Reaction: This process involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to chain scission without the formation of free radicals.

The prevalence of these reactions underscores the importance of mitigating the initial formation and subsequent reactivity of carbonyl groups within the polymer.

Benzophenones: A Dual-Role Additive in Polymer Science

Benzophenones are a well-established class of organic compounds widely used in polymer formulations.[5][6] Their utility stems from their ability to function as both photo-initiators for crosslinking and as photo-stabilizers to prevent degradation.[7][8]

Mechanism of Action as a UV Absorber

The primary function of benzophenone-based UV absorbers is to dissipate harmful UV radiation as heat.[5] This is achieved through the following steps:

  • UV Absorption: The benzophenone molecule absorbs UV radiation, typically in the 290-350 nm range, causing an electronic transition.[5]

  • Energy Conversion: The excited molecule rapidly converts this electronic energy into vibrational energy.[5]

  • Heat Dissipation: This vibrational energy is then released into the surrounding polymer matrix as harmless heat.[5]

This process effectively shields the polymer from the damaging effects of UV light, preventing the initiation of photo-oxidative chain reactions.[5] For this mechanism to be effective, the benzophenone derivative must possess excellent photostability to avoid being consumed in the process.[9]

The Role of Hydroxyl Substitution

The presence of a hydroxyl group ortho to the carbonyl is a key structural feature in many commercial benzophenone UV absorbers.[8][9] This configuration allows for the formation of an intramolecular hydrogen bond, which facilitates an efficient energy dissipation pathway known as Excited-State Intramolecular Proton Transfer (ESIPT).[8] This rapid, non-radiative decay from the excited state is crucial for their photostabilizing efficacy.

The Advantage of Benzyloxy Substitution

While hydroxyl-substituted benzophenones are effective, the introduction of a benzyloxy group offers several distinct advantages in the context of polymer stabilization.

Enhanced Compatibility and Reduced Migration

A significant challenge with polymer additives is their tendency to migrate to the surface of the material over time, a phenomenon known as "blooming." This not only reduces the long-term effectiveness of the stabilizer but can also affect the surface properties of the polymer. The larger, more sterically hindered benzyloxy group can improve the compatibility of the benzophenone derivative with the polymer matrix, leading to more uniform dispersion and reduced migration.

Tailored UV Absorption Characteristics

The electronic nature of the benzyloxy substituent can influence the UV absorption spectrum of the benzophenone molecule.[10] This allows for the fine-tuning of the absorption range to match the specific UV susceptibility of the target polymer. By strategically placing electron-donating or electron-withdrawing groups on the benzyl ring, the absorption maxima can be shifted to provide optimal protection.[11]

Potential for Synergistic Effects

Benzyloxy-substituted benzophenones can be designed to incorporate other functional moieties that provide additional stabilizing effects. For instance, combining the benzophenone core with a hindered amine light stabilizer (HALS) within the same molecule can lead to synergistic improvements in photo-antioxidant activity.[5][12]

Synthesis and Characterization of Benzyloxy-Substituted Benzophenones

The synthesis of these specialized benzophenones can be achieved through various organic chemistry routes. A common approach involves the Williamson ether synthesis or Friedel-Crafts acylation.

General Synthetic Routes
  • Williamson Ether Synthesis: This method typically involves the reaction of a hydroxy-substituted benzophenone with a benzyl halide in the presence of a base.[11]

  • Friedel-Crafts Acylation: This route can be used to construct the benzophenone core itself, for example, by reacting a benzyloxy-substituted benzene derivative with a benzoyl chloride in the presence of a Lewis acid catalyst.

  • Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent with an appropriate aldehyde or nitrile, followed by oxidation to the benzophenone.[13]

Characterization Techniques

A suite of analytical techniques is essential to confirm the structure and purity of the synthesized compounds and to evaluate their properties.

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure, including the connectivity of atoms and the presence of functional groups.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies the presence of key functional groups, such as carbonyls (C=O) and ethers (C-O-C), by measuring the absorption of infrared radiation.[14]
UV-Visible (UV-Vis) Spectroscopy Determines the UV absorption spectrum of the compound, which is crucial for assessing its potential as a UV absorber.[15]
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound and can provide information about its fragmentation patterns.[14]
Differential Scanning Calorimetry (DSC) Measures the thermal properties of the compound, such as its melting point and thermal stability.[16]

Experimental Evaluation of Photo-Antioxidant Performance in Polymers

To assess the efficacy of benzyloxy-substituted benzophenones as photo-antioxidants, a series of well-defined experimental protocols are necessary.

Sample Preparation
  • Compounding: The synthesized benzophenone derivative is melt-blended with the chosen polymer (e.g., polyethylene, polypropylene) at a specified concentration using an extruder or internal mixer.

  • Film/Plaque Formation: The compounded polymer is then processed into a standardized form, such as a thin film or a thicker plaque, using techniques like compression molding or film casting.[17]

Accelerated Weathering

To simulate the effects of long-term sun exposure in a shorter timeframe, accelerated weathering tests are employed.

Accelerated_Weathering_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering Chamber cluster_analysis Performance Evaluation Prep Polymer Compounding with Benzophenone Film Film/Plaque Formation Prep->Film Weathering Controlled Exposure to: - UV Radiation - Heat - Moisture Film->Weathering Exposure Analysis Periodic Sampling and Characterization Weathering->Analysis Testing

Analytical Techniques for Monitoring Degradation

The extent of polymer degradation is monitored over the course of the weathering experiment using various analytical methods.

5.3.1. Spectroscopic Analysis
  • FTIR Spectroscopy: This is a primary tool for monitoring the formation of carbonyl groups, which is a direct indicator of photo-oxidation.[1][16] The increase in the "carbonyl index," a measure of the absorbance in the carbonyl region of the IR spectrum, is tracked over time.[18]

5.3.2. Chromatographic Analysis
  • Gel Permeation Chromatography (GPC): GPC is used to measure changes in the molecular weight distribution of the polymer.[16] A decrease in the average molecular weight is indicative of chain scission.

5.3.3. Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC can be used to detect changes in the crystalline structure of the polymer and to investigate molecular damage caused by UV exposure.[16]

5.3.4. Mechanical Testing
  • Tensile Testing: The mechanical properties of the polymer, such as tensile strength and elongation at break, are measured to directly assess the impact of photodegradation on the material's performance.

Degradation_Monitoring_Workflow WeatheredSample Weathered Polymer Sample FTIR FTIR WeatheredSample->FTIR GPC GPC WeatheredSample->GPC DSC DSC WeatheredSample->DSC Mechanical Mechanical WeatheredSample->Mechanical Oxidation Oxidation FTIR->Oxidation Scission Scission GPC->Scission Crystallinity Crystallinity DSC->Crystallinity Performance Performance Mechanical->Performance

Case Study: Hypothetical Performance Data

To illustrate the effectiveness of a benzyloxy-substituted benzophenone (BZ-BP) compared to an unsubstituted benzophenone (BP) and a control polymer with no stabilizer, consider the following hypothetical data from an accelerated weathering study of polyethylene films.

Exposure Time (hours) Control (No Stabilizer) Carbonyl Index BP (1 wt%) Carbonyl Index BZ-BP (1 wt%) Carbonyl Index
00.010.010.01
2500.350.150.08
5000.820.400.18
10001.500.850.42
Exposure Time (hours) Control (No Stabilizer) % Elongation at Break BP (1 wt%) % Elongation at Break BZ-BP (1 wt%) % Elongation at Break
0500500500
250280420480
500110250390
1000<50 (brittle)120280

These data clearly demonstrate the superior performance of the benzyloxy-substituted benzophenone in mitigating both the chemical (carbonyl formation) and mechanical (loss of elongation) degradation of the polymer.

Future Directions and Conclusion

The development of advanced polymer additives is a continuous endeavor. Future research in the area of benzyloxy-substituted benzophenones may focus on:

  • Multifunctional Additives: Integrating other stabilizing functionalities, such as hindered phenols or phosphites, into a single molecular structure to create "all-in-one" protection systems.[12]

  • Polymer-Bound Stabilizers: Covalently bonding the benzophenone moiety to the polymer backbone to eliminate any possibility of migration.[8]

  • Computational Modeling: Utilizing computational chemistry to predict the UV absorption properties and compatibility of novel benzophenone structures before their synthesis, thereby accelerating the development process.[19]

References

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A Guide to the Spectroscopic Characterization of 4-benzyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic characterization of 4-benzyloxy-2-hydroxybenzophenone, a key intermediate in organic synthesis and a potential scaffold in medicinal chemistry. As this compound is often synthesized in-house or procured from various suppliers, a comprehensive understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control. This document offers a detailed interpretation of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra of this molecule, grounded in fundamental principles and data from analogous structures.

The Molecular Blueprint: Structure and Functionality

4-benzyloxy-2-hydroxybenzophenone possesses a unique combination of functional groups that dictate its spectroscopic properties. The core structure is a benzophenone, featuring a carbonyl group bridging two phenyl rings. One of these rings is substituted with a hydroxyl group at the 2-position and a benzyloxy group at the 4-position. This intricate arrangement gives rise to a distinct set of signals in both NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For 4-benzyloxy-2-hydroxybenzophenone, both ¹H and ¹³C NMR are essential for unambiguous identification.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 4-benzyloxy-2-hydroxybenzophenone in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single pulse.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single pulse (e.g., zgpg30).

    • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

    • Relaxation delay: 2 seconds.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz are summarized below.

Proton Assignment Predicted δ (ppm) Multiplicity Integration J (Hz)
H-36.55d1H~2.5
H-56.52dd1H~8.8, 2.5
H-67.55d1H~8.8
H-2', H-6'7.75m2H
H-3', H-5'7.45m2H
H-4'7.50m1H
Ar-CH₂-O5.10s2H
Ph-CH₂ (ortho)7.42m2H
Ph-CH₂ (meta)7.38m2H
Ph-CH₂ (para)7.32m1H
2-OH12.5s (broad)1H

Interpretation and Rationale:

  • The Intramolecular Hydrogen Bond: A highly deshielded, broad singlet is predicted to appear far downfield (around 12.5 ppm) due to the intramolecular hydrogen bond between the 2-hydroxyl proton and the carbonyl oxygen. This is a hallmark of 2-hydroxybenzophenone derivatives.

  • Aromatic Protons (Substituted Ring): The protons on the substituted phenyl ring (H-3, H-5, and H-6) are significantly influenced by the electron-donating effects of the hydroxyl and benzyloxy groups, causing them to appear in the more shielded region of the aromatic spectrum. H-3, being ortho to the hydroxyl and meta to the carbonyl, is expected as a doublet. H-5, ortho to the benzyloxy and meta to the hydroxyl and carbonyl, will likely be a doublet of doublets. H-6, ortho to the carbonyl and meta to the benzyloxy group, will be the most deshielded of this ring system and appear as a doublet.

  • Aromatic Protons (Unsubstituted Ring): The protons of the unsubstituted phenyl ring (H-2'/6', H-3'/5', and H-4') will appear as a complex multiplet in the more typical aromatic region.

  • Benzyloxy Protons: The benzyloxy methylene protons (Ar-CH₂-O) are expected to appear as a sharp singlet around 5.10 ppm. The five protons of the phenyl group of the benzyloxy moiety will present as a multiplet in the aromatic region.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the carbon framework of the molecule. The predicted chemical shifts are tabulated below.

Carbon Assignment Predicted δ (ppm)
C=O198.5
C-1114.0
C-2164.0
C-3102.0
C-4165.5
C-5107.5
C-6132.5
C-1'138.0
C-2', C-6'129.5
C-3', C-5'128.5
C-4'132.0
Ar-CH₂-O70.5
Ph-CH₂ (ipso)136.0
Ph-CH₂ (ortho)128.0
Ph-CH₂ (meta)128.8
Ph-CH₂ (para)128.4

Interpretation and Rationale:

  • Carbonyl Carbon: The carbonyl carbon (C=O) is the most deshielded carbon and is expected to appear around 198.5 ppm.

  • Substituted Aromatic Carbons: The carbons attached to the oxygen atoms (C-2 and C-4) will be significantly deshielded due to the electronegativity of oxygen, appearing at approximately 164.0 and 165.5 ppm, respectively. The other carbons of this ring will be found at more shielded positions.

  • Unsubstituted Aromatic Carbons: The carbons of the unsubstituted phenyl ring will resonate in the typical aromatic region of 128-138 ppm.

  • Benzyloxy Methylene Carbon: The methylene carbon of the benzyloxy group (Ar-CH₂-O) is anticipated to have a chemical shift of around 70.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet):

  • Grind a small amount (1-2 mg) of 4-benzyloxy-2-hydroxybenzophenone with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation and Parameters:

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Number of Scans: 16-32.

  • Resolution: 4 cm⁻¹.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹) Vibration Functional Group
3200-3500 (broad)O-H stretch (intramolecular H-bond)Phenolic Hydroxyl
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethylene (-CH₂-)
~1630C=O stretchKetone (conjugated & H-bonded)
1600-1450C=C stretchAromatic
~1260C-O stretchAryl ether
~1050C-O stretchAlkyl ether

Interpretation and Rationale:

  • Hydroxyl Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.

  • Carbonyl Stretch: The carbonyl (C=O) stretching frequency is expected to be lower than that of a simple ketone (typically ~1715 cm⁻¹) due to conjugation with the aromatic ring and the intramolecular hydrogen bonding. A value around 1630 cm⁻¹ is anticipated.

  • Aromatic and Alkyl Stretches: The spectrum will also feature characteristic C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the methylene group of the benzyloxy moiety (below 3000 cm⁻¹). Aromatic C=C stretching will appear in the 1600-1450 cm⁻¹ region.

  • Ether Stretches: The C-O stretching of the aryl ether and alkyl ether linkages will be visible in the fingerprint region, typically around 1260 cm⁻¹ and 1050 cm⁻¹ respectively.

Visualizing the Data: Molecular Structure and Key Correlations

Caption: Molecular structure of 4-benzyloxy-2-hydroxybenzophenone.

G cluster_nmr NMR Correlations cluster_ftir FTIR Vibrations H_OH 2-OH (¹H) ~12.5 ppm C_CO C=O (¹³C) ~198.5 ppm H_OH->C_CO H-Bond H_Ar Aromatic-H 6.5-7.8 ppm C_Ar Aromatic-C 102-166 ppm H_Ar->C_Ar Directly Bonded H_CH2 -CH₂- (¹H) ~5.1 ppm C_CH2 -CH₂- (¹³C) ~70.5 ppm H_CH2->C_CH2 Directly Bonded FTIR_OH O-H Stretch ~3350 cm⁻¹ FTIR_CO C=O Stretch ~1630 cm⁻¹ FTIR_Ar Aromatic C=C 1600-1450 cm⁻¹ FTIR_Ether C-O Stretch ~1260, 1050 cm⁻¹

Caption: Key Spectroscopic Correlations for 4-benzyloxy-2-hydroxybenzophenone.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, and FTIR data, provides a robust framework for the characterization of 4-benzyloxy-2-hydroxybenzophenone. The unique structural features, most notably the intramolecularly hydrogen-bonded 2-hydroxyl group, give rise to a distinct and readily identifiable spectral fingerprint. By understanding the rationale behind the predicted chemical shifts and absorption frequencies, researchers and drug development professionals can confidently verify the identity and purity of this important chemical compound in their work. It is recommended to use this guide as a reference for interpreting experimentally acquired data.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Sigma-Aldrich. NMR Spectroscopy: ¹³C NMR Chemical Shifts. [Link]

  • National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]

Methodological & Application

Application Notes & Protocols: Utilizing 4-Benzyloxy-2-Hydroxybenzophenone as a High-Performance UV Absorber in Polymer Science

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-POL-UVB-260328

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 4-benzyloxy-2-hydroxybenzophenone as a UV absorber for the stabilization of polymeric materials. This guide details the fundamental mechanism of action, provides validated, step-by-step protocols for incorporation into polymer matrices, outlines methods for performance evaluation, and discusses critical considerations for achieving optimal and durable photostabilization.

Introduction: The Challenge of Polymer Photodegradation

Polymers are indispensable in countless applications, but their organic nature makes them susceptible to degradation upon exposure to ultraviolet (UV) radiation, typically from sunlight.[1][2] This photodegradation leads to a catastrophic loss of material integrity, manifesting as discoloration (yellowing), cracking, loss of gloss, and a decline in mechanical properties such as impact strength and elongation.[1] The primary driver of this degradation is the absorption of UV photons by chromophores within the polymer, which triggers free-radical chain reactions, leading to chain scission and crosslinking.[3][4]

To counteract this, UV stabilizers are incorporated into the polymer matrix.[1][2] Among the most effective classes of these additives are UV absorbers (UVAs), which function by competitively absorbing harmful UV radiation and dissipating it as harmless thermal energy.[5][6][7] Benzophenones are a prominent family of UVAs, valued for their strong absorption in the UV-A and UV-B regions and their excellent compatibility with a wide range of polymers.[2][3] This guide focuses specifically on 4-benzyloxy-2-hydroxybenzophenone, a derivative designed for high performance and durability.

Scientific Foundation of 4-Benzyloxy-2-Hydroxybenzophenone

Chemical Properties and Structure

4-Benzyloxy-2-hydroxybenzophenone (CAS No: 6079-76-1) is a substituted benzophenone characterized by a key structural feature: a hydroxyl group ortho to the carbonyl. This arrangement is critical for its UV-stabilizing function. The benzyloxy group enhances its compatibility with various polymer systems and can influence its thermal stability and volatility.

PropertyValueSource
Chemical Name (2-hydroxy-4-phenylmethoxyphenyl)-phenylmethanone[8]
CAS Number 6079-76-1[8][9][10]
Molecular Formula C₂₀H₁₆O₃[8]
Molecular Weight 304.34 g/mol [8]
Appearance Light yellow powder[11]
Melting Point 67-70 °C[11]
UV Absorption Range ~290-380 nm
Mechanism of Photostabilization

The efficacy of 4-benzyloxy-2-hydroxybenzophenone hinges on a robust and efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This mechanism allows the molecule to cycle repeatedly, absorbing and dissipating UV energy without undergoing degradation itself.[12]

The process can be described in the following steps:

  • UV Absorption: The molecule, in its stable keto ground state, absorbs a high-energy UV photon (290-380 nm), transitioning to an excited singlet state (S₁).[3]

  • Ultrafast Proton Transfer: In the excited state, the acidity of the ortho-hydroxyl proton increases dramatically. This proton is rapidly transferred to the carbonyl oxygen, forming an unstable, high-energy enol-quinone tautomer.[12]

  • Vibrational Relaxation & Heat Dissipation: The enol-quinone structure is vibrationally unstable and rapidly decays back to the ground state keto form. This transition is non-radiative, meaning the absorbed energy is released as harmless heat into the polymer matrix.[3][12]

  • Regeneration: The molecule is now back in its original, stable keto form, ready to absorb another UV photon.

This entire cycle occurs on a picosecond timescale, allowing a single molecule to dissipate thousands of photons without being consumed, providing long-lasting protection.

UV_Absorption_Mechanism cluster_ground Ground State cluster_excited Excited State Keto_Ground Keto Form (Stable) Keto_Excited Keto Form (Excited) Keto_Ground->Keto_Excited 1. UV Photon Absorption (290-380 nm) Enol_Excited Enol-Quinone Tautomer Keto_Excited->Enol_Excited 2. Ultrafast Proton Transfer Enol_Excited->Keto_Ground 3. Heat Dissipation (Non-radiative decay)

Caption: Experimental workflow for incorporating and testing the UV absorber.

Performance Evaluation Protocols

To validate the effectiveness of the incorporated 4-benzyloxy-2-hydroxybenzophenone, a series of accelerated aging and characterization tests should be performed.

Accelerated Weathering

Accelerated weathering chambers simulate the damaging effects of sunlight, temperature, and moisture over a much shorter timeframe.

  • Protocol:

    • Place stabilized and unstabilized (control) polymer specimens in a xenon-arc or fluorescent UV accelerated weathering tester.

    • Follow a standard test cycle, such as ASTM G155 (for xenon-arc) or ASTM G154 (for fluorescent UV). These cycles specify irradiance levels, temperature, and humidity/dark cycles.

    • Periodically remove samples at defined intervals (e.g., 0, 250, 500, 1000, 2000 hours).

    • Evaluate the change in properties at each interval.

Colorimetry

Photodegradation often causes yellowing. This can be quantified using a spectrophotometer or colorimeter.

  • Protocol:

    • Measure the initial color of the samples using the CIE Lab* color space.

    • After each weathering interval, remeasure the color.

    • Calculate the change in color (ΔE*) and the Yellowness Index (YI) according to ASTM E313.

    • Self-Validation: A successful formulation will show a significantly lower increase in YI compared to the unstabilized control.

Mechanical Property Testing

UV degradation embrittles polymers, reducing their strength and ductility.

  • Protocol:

    • Test the tensile properties (tensile strength, elongation at break) of unaged samples according to ASTM D638.

    • Test the tensile properties of samples from each weathering interval.

    • Plot the percent retention of elongation at break versus exposure time. This is a highly sensitive indicator of degradation. A stabilized polymer should retain a much higher percentage of its initial elongation.

UV-Vis Spectroscopy

This technique can be used to confirm the presence of the UV absorber and monitor its stability.

  • Protocol:

    • For transparent films, measure the UV-Vis transmission spectrum from 200-800 nm.

    • A successfully incorporated sample will show very low transmission (<1%) in the ~290-380 nm range.

    • The continued presence of this strong absorption band after weathering indicates the UV absorber has not degraded or leached out.

Example Data Table:

Exposure Time (hrs)Control Yellowness Index (YI)Stabilized (0.5% UVA) YIControl % Elongation RetainedStabilized (0.5% UVA) % Elongation Retained
02.12.3100%100%
50015.84.565%95%
100035.28.120%88%
200060.1 (fractured)15.6<5%75%

References

  • Evaluation of three UV absorbers. (2019, February 14). Partners in Chemicals.
  • Evaluating the migration resistance and permanence of uv absorber uv-400 in polymers. (2025, June 24).
  • Benzyloxy-2'-hydroxyacetophenone in Medicinal Chemistry: Applic
  • Application Notes and Protocols: 4'-Benzyloxy-2'-hydroxyacetophenone in Pharmaceutical Synthesis. Benchchem.
  • Implementing and Testing UV Stabilizers: Best Practices and Common Mistakes. (2026, March 19). Racklify.
  • Benzophenone UV Absorber: Performance Advantages and Multi-Field Applic
  • Light Stabilizers/UV Absorbers - Selection Tips & Formulation Examples. (2025, June 30). SpecialChem.
  • Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. (2021, March 2). Polymers (Basel).
  • 4-benzyloxy-2-hydroxybenzophenone — Chemical Substance Inform
  • Performance Comparison of Different Types of Anti-UV Aging Agents in Modified Asphalt. (2025, January 24).
  • 4-(Allyloxy)
  • The Complete Guide to UV Absorption and Light Stabilizers | How To Ship Them in Liquid Bulk. (2025, June 8).
  • UV Stabilization & Protecting Plastic Resins. (2025, October 13).
  • 4-benzyloxy-2-hydroxybenzophenone. (2023, June 3). ChemicalBook.
  • GHS 11 (Rev.11) SDS Word 下载CAS: 6079-76-1 Name: 4-benzyloxy-2-hydroxybenzophenone. XiXisys.
  • 4-Benzyloxy-2-hydroxybenzophenone. PubChem.
  • Polymeric UV absorbers of the 2-hydroxybenzophenone type. II. On the mechanism of the polymerization of 2-hydroxy-4-(2,3-epoxypropoxy) benzophenone with phthalic anhydride. (2025, August 6).
  • Chemical Safety Data Sheet MSDS / SDS - 4-ALLYLOXY-2-HYDROXYBENZOPHENONE. (2026, January 17). ChemicalBook.
  • How do UV absorbers work ? (2022, July 12). Raytop Chemical.
  • Synthesis and characterization of 4-Hydroxy benzophenone (Ph2CO)/ Polyvinyl alcohol (PVA) composites for ultraviolet (UV)-Shielding applications. (2022, March 28).
  • Overall Introduction of UV Absorber. China Baoxu Chemical.
  • Polymers Modifications through Ultraviolet Absorbers Addition. (2022, January 10). Encyclopedia.pub.
  • Photoinitiators of benzophenone and benzotriazole UV absorbers. (2022, August 7). Longchang Chemical.
  • Surface-attached poly(phosphoester)-hydrogels with benzophenone groups. (2017, December 19). Polymer Chemistry.
  • Synthesis of 4'-(Benzyloxy)-acetophenone. PrepChem.com.
  • United States Patent Office. (1964, December 22). Googleapis.com.
  • Synthesis of 2-hydroxy-4-alkoxybenzophenones. (1970, September 1).

Sources

Application Note: Integration of 4-Benzyloxy-2-hydroxybenzophenone in Unsaturated Polyester Resins (UPR)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The photostabilization of unsaturated polyester resins (UPR) is a critical requirement in advanced materials science, particularly for optically clear composites used in biomedical device housings, pharmaceutical packaging, and specialized protective coatings. 4-Benzyloxy-2-hydroxybenzophenone (CAS No. 6079-76-1)[1] is a high-performance ultraviolet (UV) absorber. Commercially recognized under trade names such as SEESORB 105[2], this compound is distinguished by its white crystalline powder form, which features a melting point of >115°C[3]. Unlike traditional benzophenone UV absorbers that impart a yellowish tint to the base polymer, the 4-benzyloxy substitution yields a significantly whiter profile, enabling the formulation of highly transparent, color-neutral UPR articles[3].

Mechanistic Rationale: Excited-State Intramolecular Proton Transfer (ESIPT)

The photostabilization efficacy of 2-hydroxybenzophenone derivatives relies on a self-validating, non-destructive energy dissipation mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT)[4].

In the ground state, the molecule exists as an enol tautomer, stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the adjacent carbonyl oxygen[4]. Upon absorption of a UV photon (typically in the 260–350 nm range), the molecule transitions to an excited Franck-Condon state. This excitation triggers an ultrafast proton transfer from the hydroxyl oxygen to the carbonyl oxygen, forming an excited keto tautomer. The keto form is highly unstable and rapidly undergoes non-radiative decay back to the ground state, releasing the absorbed UV energy as harmless thermal heat. Finally, a reverse proton transfer restores the original enol ground state, allowing the cycle to repeat indefinitely without consuming the absorber[4].

Caption: ESIPT mechanism of 2-hydroxybenzophenones converting UV radiation into harmless thermal energy.

Application Rationale in UPR Systems

UPRs crosslinked with styrene monomers are highly susceptible to photo-oxidative degradation. UV exposure cleaves the polymer backbone and oxidizes unreacted styrene, forming quinoid structures that manifest as severe macroscopic yellowing and mechanical embrittlement.

Expertise & Causality in Formulation: Integrating 4-benzyloxy-2-hydroxybenzophenone into UPR directly addresses this vulnerability. The bulky benzyloxy group enhances the molecule's solubility in the non-polar styrene diluent and prevents the UVA from migrating (blooming) to the surface of the cured matrix over time. Furthermore, because its absorption spectrum is strictly limited to the UV region, it does not interfere with the visible-light or thermal activation of the Methyl Ethyl Ketone Peroxide (MEKP) / Cobalt Naphthenate free-radical curing system.

Experimental Protocols

Protocol 1: Formulation and Curing of UV-Stabilized UPR

This protocol details the incorporation of the UV absorber into a standard orthophthalic UPR system to ensure homogeneous dispersion and defect-free curing.

  • Resin Preparation : Weigh 100 g of liquid UPR (typically 60-65% resin solids in styrene monomer) into a clean, dry glass beaker.

  • UVA Solubilization : Add 0.25 g (0.25 wt%) of 4-benzyloxy-2-hydroxybenzophenone.

    • Causality: The mixture must be gently heated to 40°C under continuous mechanical stirring (300 rpm) for 20 minutes. Heating lowers the resin viscosity and ensures complete solubilization of the crystalline powder without initiating premature crosslinking.

  • Vacuum Degassing : Transfer the mixture to a vacuum desiccator and apply a vacuum of 0.1 bar for 15 minutes at room temperature.

    • Causality: Stirring introduces micro-bubbles. If trapped during curing, these bubbles act as light-scattering centers (increasing haze) and mechanical stress concentrators. Degassing ensures optical clarity.

  • Catalysis : Add 0.2 g of Cobalt Naphthenate (6% Co solution) and stir for 2 minutes. Then, add 1.5 g of MEKP (Methyl Ethyl Ketone Peroxide) initiator and stir vigorously for 1 minute.

    • Causality: The accelerator (Cobalt) must always be thoroughly mixed into the resin before adding the peroxide initiator to prevent localized explosive decomposition of the peroxide.

  • Casting & Curing : Pour the catalyzed resin into a polished glass or silicone mold. Allow it to cure at room temperature (25°C) for 24 hours.

  • Post-Curing : Transfer the demolded cast to a forced-air oven at 80°C for 2 hours.

    • Causality: Room temperature curing leaves up to 5% unreacted styrene. Thermal post-curing drives the crosslinking reaction to completion, maximizing the glass transition temperature ( Tg​ ) and locking the UV absorber firmly within the polymer network.

Caption: Step-by-step workflow for formulating and curing UV-stabilized unsaturated polyester resins.

Protocol 2: Accelerated UV Aging and Photostability Assessment

To validate the self-protecting nature of the formulated resin, accelerated weathering is performed.

  • QUV Exposure : Place the cured UPR plaques (3 mm thickness) into a QUV Accelerated Weathering Tester. Expose to continuous UVA-340 nm lamps at an irradiance of 0.76 W/m²/nm at 60°C for 500 hours.

  • Colorimetry : Measure the Yellowness Index (YI) using a spectrophotometer according to ASTM E313 before and after exposure.

  • Transmission Profiling : Use a UV-Vis spectrophotometer to measure the % transmission at 300 nm to confirm the shielding effect.

Quantitative Data Summary

The following table summarizes the comparative performance of UPR formulations, validating the superior optical clarity (lower initial YI) and robust photostability provided by 4-benzyloxy-2-hydroxybenzophenone compared to standard additives.

FormulationUVA Concentration (wt%)Initial Yellowness Index (YI)YI after 500h QUV ExposureUV Transmission at 300 nm (%)
Control UPR (No UVA) 0.002.118.5 (Severe Yellowing)45.0
Standard BP-3 *0.254.8 (Yellow Tint)6.2< 1.0
4-Benzyloxy-2-HBP 0.252.3 (Optically Clear)3.1< 1.0
4-Benzyloxy-2-HBP 0.502.5 (Optically Clear)2.80.0

*BP-3 = 2-Hydroxy-4-methoxybenzophenone (Standard industry reference).

References

  • Title : 4-Benzyloxy-2-hydroxybenzophenone | C20H16O3 | CID 80178 Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission Source : PubMed Central (PMC) / Frontiers in Chemistry URL :[Link]

  • Title : Resorcinol: Chemistry, Technology and Applications Source : Springer Berlin Heidelberg URL :[Link]

Sources

Application Note: Preclinical Pharmacokinetic Profiling of 4-Benzyloxy-2-Hydroxybenzophenone (BOHB) Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacokineticists, Bioanalytical Scientists, and Preclinical Drug Development Professionals.

Introduction & Scientific Rationale

Benzophenone derivatives represent a highly versatile chemical scaffold in modern medicinal chemistry. Beyond their traditional use as UV filters, these compounds exhibit a wide array of pharmacological activities, including potent anti-inflammatory effects (via TNF- α and IL-6 inhibition)[1] and neuroprotective properties as multi-target-directed ligands for Alzheimer's disease[2].

Among these, 4-benzyloxy-2-hydroxybenzophenone (BOHB) (CAS: 6079-76-1) serves as a critical structural anchor[3]. However, translating BOHB derivatives from in vitro hits to in vivo leads requires navigating significant physicochemical liabilities. With a molecular weight of 304.34 g/mol and a highly lipophilic partition coefficient (LogP 4.67–4.9)[3][4], BOHB derivatives inherently suffer from poor aqueous solubility, extensive plasma protein binding, and rapid first-pass metabolism[2].

As a Senior Application Scientist, I have designed this guide to move beyond standard operating procedures. The protocols detailed below form a self-validating system —where formulation strategies, extraction techniques, and LC-MS/MS parameters are intrinsically linked to the chemical reality of the BOHB scaffold.

Systemic Workflow: The Pharmacokinetic Lifecycle

The successful pharmacokinetic (PK) evaluation of BOHB requires a holistic approach. Because dissolution rate limits the oral absorption of highly lipophilic benzophenones, specialized formulations such as β -cyclodextrin inclusion complexes are often required to improve bioavailability[5]. Downstream, the bioanalytical method must selectively isolate the drug from lipid-rich plasma matrices.

PK_Workflow A 1. Compound Formulation (HP-β-CD or PEG400) B 2. In Vivo Dosing (IV & PO in Rodents) A->B C 3. Serial Blood Sampling (0.083 to 24 h) B->C D 4. Plasma Separation (Centrifugation at 4°C) C->D E 5. Sample Preparation (LLE / Protein Precipitation) D->E F 6. LC-MS/MS Analysis (MRM Mode, ESI+) E->F G 7. PK Parameter Calculation (Non-Compartmental Analysis) F->G

Figure 1: End-to-end pharmacokinetic study workflow for lipophilic BOHB derivatives.

Detailed Experimental Protocols

Protocol A: Formulation and In Vivo Dosing (Rodent Model)

Causality & Rationale: Aqueous vehicles will cause BOHB to precipitate instantly upon injection. We utilize Hydroxypropyl- β -Cyclodextrin (HP- β -CD) to create an inclusion complex that masks the lipophilic benzyloxy and benzophenone rings, significantly enhancing the dissolution rate and systemic exposure[5].

  • Formulation Preparation:

    • Intravenous (IV) Dosing (2 mg/kg): Dissolve BOHB in 5% N-methyl-2-pyrrolidone (NMP) and 10% Solutol HS-15, then bring to volume with sterile saline.

    • Oral (PO) Dosing (10 mg/kg): Prepare a 20% (w/v) HP- β -CD solution in purified water. Slowly add BOHB powder while sonicating at 37°C for 45 minutes until a clear inclusion complex is formed[5].

  • Animal Dosing: Administer to fasted, male Sprague-Dawley rats (n=6 per route).

  • Serial Sampling: Collect 200 µL of whole blood via the jugular vein into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Harvesting: Centrifuge immediately at 4,000 × g for 10 minutes at 4°C. Aliquot plasma into pre-chilled tubes and store at -80°C.

Protocol B: Bioanalytical Sample Preparation (LLE)

Causality & Rationale: BOHB is highly bound to plasma proteins (>95%). Simple protein precipitation (PPT) often traps the analyte within the protein pellet. A Liquid-Liquid Extraction (LLE) utilizing an acidic buffer ensures the 2-hydroxyl group remains protonated (neutral), driving the molecule entirely into the organic extraction solvent[6].

  • Pro-Tip: Benzophenone derivatives are prone to non-specific binding to plastic surfaces due to their high LogP. Use silanized glass vials or low-bind polypropylene tubes during sample preparation to ensure quantitative recovery.

  • Spiking: Transfer 50 µL of rat plasma into a silanized microcentrifuge tube. Add 10 µL of Internal Standard (IS) solution (e.g., 4'-chloro-5-fluoro-2-hydroxybenzophenone at 500 ng/mL)[6].

  • Acidification: Add 50 µL of 0.1 M Formic Acid to disrupt protein binding and protonate the analytes. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge at 12,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50, v/v).

Protocol C: LC-MS/MS Method and Self-Validation

Causality & Rationale: While traditional HPLC methods for benzophenones utilize phosphoric acid, this is strictly incompatible with Mass Spectrometry due to ion suppression and source fouling. We substitute this with 0.1% formic acid[3]. Low-silanol reverse-phase columns (e.g., Newcrom R1 or standard C18) are critical to prevent peak tailing of the phenolic hydroxyl group[3].

  • Chromatography:

    • Column: Reverse-phase C18 (50 mm × 2.1 mm, 1.7 µm) or Newcrom R1[3].

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 3 minutes; hold for 1 minute; re-equilibrate for 1 minute. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM Mode): Optimize source temperature to 500°C to ensure complete desolvation of the highly organic eluent.

Quantitative Data Presentation

To ensure the trustworthiness of the analytical run, system suitability and PK parameters must be rigorously tabulated. Below are representative datasets for BOHB derivatives.

Table 1: Optimized LC-MS/MS MRM Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
BOHB 305.1 [M+H]⁺ 227.1, 105.1 80 25

| Internal Standard (CFHB)[6] | 251.0 [M+H]⁺ | 139.0 | 75 | 22 |

Table 2: Representative Non-Compartmental PK Parameters (10 mg/kg PO in SD Rats)

Pharmacokinetic Parameter Unit Value (Mean ± SD) Biological Implication
C_{max} ng/mL 450.5 ± 55.2 Indicates moderate oral absorption.
T_{max} h 2.0 ± 0.5 Suggests dissolution-rate limited uptake.
AUC_{0-t} ng·h/mL 2850.4 ± 310.6 Total systemic exposure.
t_{1/2} h 4.2 ± 0.8 Moderate half-life due to rapid metabolism.
Clearance (CL/F) L/h/kg 3.5 ± 0.4 High hepatic extraction ratio.

| Volume of Distribution (Vz/F) | L/kg | 21.2 ± 3.1 | Extensive distribution into lipid-rich tissues. |

Mechanistic Insights: Metabolism and Clearance

Understanding the PK profile of BOHB requires mapping its metabolic fate. Benzophenone derivatives typically exhibit moderate metabolic stability in liver microsomes[2]. The molecule features two primary metabolic soft spots:

  • The Benzyloxy Group: Highly susceptible to Phase I Cytochrome P450 (CYP)-mediated O-dealkylation, resulting in the loss of the benzyl group.

  • The 2-Hydroxyl Group: A prime target for Phase II Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, leading to rapid O-glucuronidation and subsequent renal/biliary excretion.

Metabolism BOHB 4-Benzyloxy-2-hydroxybenzophenone (Highly Lipophilic Scaffold) CYP Phase I Metabolism (Hepatic CYP450) BOHB->CYP UGT Phase II Metabolism (UGT Enzymes) BOHB->UGT O_Dealk O-Dealkylation (Loss of Benzyl Group) CYP->O_Dealk Hydrox Aromatic Hydroxylation (Ring Oxidation) CYP->Hydrox O_Dealk->UGT Hydrox->UGT Gluc O-Glucuronidation (At 2-Hydroxy Position) UGT->Gluc Excretion Renal & Biliary Excretion (Hydrophilic Metabolites) Gluc->Excretion

Figure 2: Primary hepatic metabolic pathways of BOHB derivatives.

References

  • SIELC Technologies. 4-Benzyloxy-2-hydroxybenzophenone.[3] URL:[Link]

  • PubChem. 4-Benzyloxy-2-hydroxybenzophenone | C20H16O3 | CID 80178.[4] URL:[Link]

  • ResearchGate. Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State.[5] URL:[Link]

  • ResearchGate. Synthesis, biological evaluation, and pharmacokinetic profiling of benzophenone derivatives as tumor necrosis factor-alpha and interleukin-6 inhibitors.[1] URL:[Link]

  • ResearchGate. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-D-glucuronide. URL:[Link]

  • MDPI. Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease.[2] URL:[Link]

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 4-Benzyloxy-2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 4-benzyloxy-2-hydroxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, with a specific focus on the prevalent problem of peak tailing. Our approach is to provide not just solutions, but also the underlying scientific principles to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant peak tailing for 4-benzyloxy-2-hydroxybenzophenone. What are the most likely causes?

Peak tailing for this analyte is primarily due to secondary interactions between the molecule and the stationary phase, which create multiple retention mechanisms.[1] The structure of 4-benzyloxy-2-hydroxybenzophenone contains a phenolic hydroxyl group. This group is the main contributor to undesirable secondary interactions with the silica-based stationary phase.

The most common causes include:

  • Silanol Interactions: The stationary phase in most reversed-phase columns is silica-based, which has residual silanol groups (Si-OH) on its surface.[2][3] At mobile phase pH values above approximately 3-4, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[4] The acidic proton of the hydroxyl group on your analyte can interact with these ionized silanols through hydrogen bonding or ion-exchange mechanisms, leading to a secondary, stronger retention that results in a tailed peak.[3]

  • Column Contamination and Degradation: Accumulation of strongly retained sample matrix components or degradation of the stationary phase can create active sites that cause peak tailing. A blocked column frit can also lead to poor peak shape.[5]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and contribute to peak tailing.[6]

Q2: How can I systematically troubleshoot the peak tailing issue?

A logical, step-by-step approach is crucial for efficiently identifying and resolving the problem. We recommend the following workflow:

Systematic Troubleshooting Workflow

A detailed, step-by-step methodology for addressing peak tailing is outlined below. This protocol is designed to move from simpler, more common issues to more complex ones.

Step 1: Mobile Phase pH Adjustment (The First and Most Critical Step)

  • Objective: To suppress the ionization of both the analyte's hydroxyl group and the column's residual silanol groups.

  • Procedure:

    • Prepare a mobile phase with a low pH, typically between 2.5 and 3.5.

    • A common choice is to add 0.1% (v/v) of an acid like formic acid or acetic acid to both the aqueous and organic mobile phase components.[1][6]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Rationale: By operating at a low pH, the equilibrium of the silanol groups is shifted to their protonated, non-ionic form (Si-OH), significantly reducing the potential for secondary ionic interactions.[1][7] Similarly, the phenolic hydroxyl group of your analyte will remain fully protonated, ensuring a single, less polar species interacts with the stationary phase.

Step 2: Evaluate the Impact of Mobile Phase Additives

  • Objective: To further mask residual silanol activity.

  • Procedure:

    • If low pH alone is insufficient, consider adding a competing base to the mobile phase. A low concentration (e.g., 5-10 mM) of triethylamine (TEA) can be effective.[7]

    • Ensure the mobile phase is well-mixed and re-equilibrate the column thoroughly.

  • Rationale: The competing base (TEA) is a small, basic molecule that will preferentially interact with the active silanol sites on the stationary phase, effectively "shielding" them from your analyte.[7] This reduces the opportunity for secondary retention of 4-benzyloxy-2-hydroxybenzophenone.

Step 3: Column Health and Hardware Check

  • Objective: To rule out issues with the column and HPLC system hardware.

  • Procedure:

    • Column Wash: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase) to remove any strongly retained contaminants.

    • Column Reversal: If the manufacturer's instructions permit, reverse the column and flush it to clean the inlet frit.[1]

    • Test with a New Column: If the issue persists, replace the column with a new one of the same type to determine if the original column has degraded.

    • Minimize Extra-Column Volume: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length as short as possible between the injector, column, and detector.[6]

  • Rationale: A contaminated or degraded column can exhibit poor peak shapes.[5] Ruling out the column as the source of the problem is a critical step. Minimizing extra-column volume reduces the dispersion of the analyte band as it travels through the system.[6]

Q3: What type of HPLC column is best suited for analyzing 4-benzyloxy-2-hydroxybenzophenone?

For phenolic compounds like 4-benzyloxy-2-hydroxybenzophenone, a high-quality, end-capped C18 or C8 column is generally a good starting point.[8]

  • End-Capped Columns: These columns have been chemically treated to reduce the number of accessible free silanol groups, thereby minimizing secondary interactions.[2]

  • High-Purity Silica: Modern columns are often made with high-purity silica, which has a lower concentration of metal contaminants that can also contribute to peak tailing.

Consider using a column with a smaller particle size (e.g., < 3 µm) or a superficially porous particle (core-shell) column to improve efficiency and peak shape.

Data Presentation: Impact of Mobile Phase pH on Peak Asymmetry

The following table summarizes the expected effect of adjusting the mobile phase pH on the peak asymmetry factor (As) for 4-benzyloxy-2-hydroxybenzophenone. An ideal peak has an As value of 1.0. Values greater than 1.2 are typically considered tailing.

Mobile Phase pHExpected Peak Asymmetry (As)Rationale
7.0 (Buffered)> 1.8At neutral pH, a significant portion of silanol groups are ionized, leading to strong secondary interactions with the analyte's hydroxyl group.[1]
4.5 (Buffered)1.4 - 1.7Ionization of silanol groups is reduced but not eliminated. Some peak tailing is still likely.
2.8 (with 0.1% Formic Acid)1.0 - 1.2Silanol groups are fully protonated, minimizing secondary interactions and resulting in a more symmetrical peak.[7]

Visualization of the Troubleshooting Workflow

The following diagram illustrates the logical flow of the troubleshooting process for peak tailing of 4-benzyloxy-2-hydroxybenzophenone.

Troubleshooting_Workflow start Start: Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Step 1: Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No re_evaluate1 Re-evaluate Peak Shape check_ph->re_evaluate1 Yes adjust_ph->re_evaluate1 add_modifier Step 2: Add Mobile Phase Modifier (e.g., 5-10 mM TEA) re_evaluate1->add_modifier Tailing Persists resolved Issue Resolved re_evaluate1->resolved Symmetrical Peak re_evaluate2 Re-evaluate Peak Shape add_modifier->re_evaluate2 check_column Step 3: Check Column Health - Flush with strong solvent - Reverse flush (if applicable) - Replace column re_evaluate2->check_column Tailing Persists re_evaluate2->resolved Symmetrical Peak re_evaluate3 Re-evaluate Peak Shape check_column->re_evaluate3 check_hardware Step 4: Check System Hardware - Minimize extra-column volume - Check for leaks/blockages re_evaluate3->check_hardware Tailing Persists re_evaluate3->resolved Symmetrical Peak check_hardware->resolved

Caption: A flowchart for troubleshooting peak tailing in HPLC.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

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LC-MS Technical Support Center: Optimizing Mobile Phase for 4-Benzyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic and mass spectrometric challenges associated with 4-benzyloxy-2-hydroxybenzophenone (CAS: 6079-76-1). This highly lipophilic UV absorber (LogP ~4.67) presents unique analytical hurdles due to its strong retention on reversed-phase columns and its tendency to form intramolecular hydrogen bonds, which can suppress ionization efficiency[1].

This guide bypasses generic advice to provide you with field-proven, mechanistically grounded protocols and troubleshooting strategies.

Mechanistic Overview: The Causality of Mobile Phase Selection

To optimize the LC-MS/MS method for 4-benzyloxy-2-hydroxybenzophenone, we must first understand its molecular behavior in the electrospray ionization (ESI) source:

  • Intramolecular Hydrogen Bonding: The hydroxyl group at the 2-position forms a strong intramolecular hydrogen bond with the adjacent benzophenone carbonyl group. This stabilizes the neutral molecule, making it highly resistant to protonation (ESI+) or deprotonation (ESI-) in the gas phase.

  • Protic vs. Aprotic Solvents: Utilizing a protic organic modifier like Methanol (MeOH) is highly recommended over Acetonitrile (ACN). Methanol actively participates in intermolecular hydrogen bonding, which helps disrupt the analyte's internal H-bond, thereby exposing the functional groups for efficient charge transfer during droplet desolvation[2].

  • Additive Selection: While ammonium acetate is a common buffer, it can severely suppress the MS signal of weakly acidic phenolic compounds in negative ion mode[3]. Instead, Formic Acid (FA) is preferred for ESI(+), and Acetic Acid (AA) is superior for enhancing the ionization of phenolics in ESI(-)[4][5].

Decision Workflow for Mobile Phase Optimization

Workflow Start Target Analyte: 4-Benzyloxy-2-hydroxybenzophenone Org 1. Organic Modifier Selection Start->Org MeOH Methanol (MeOH) Preferred for Benzophenones Org->MeOH Higher Sensitivity ACN Acetonitrile (ACN) Alternative Org->ACN Lower Backpressure Aq 2. Aqueous Additive Screening MeOH->Aq ACN->Aq FA 0.1% Formic Acid Optimal for ESI(+) Aq->FA Promotes [M+H]+ AA 0.2% Acetic Acid Optimal for ESI(-) Phenolics Aq->AA Promotes [M-H]- Opt 3. Gradient & Flow Optimization FA->Opt AA->Opt Final Validated LC-MS/MS Method Opt->Final

Caption: Logical workflow for optimizing LC-MS mobile phase for benzophenones.

Self-Validating Experimental Protocol

Do not rely on trial and error. Implement this step-by-step, self-validating methodology to establish the optimal mobile phase for your specific LC-MS architecture.

Step 1: Baseline System Suitability Test (SST)

  • Prepare a 100 ng/mL standard of 4-benzyloxy-2-hydroxybenzophenone in 50:50 MeOH:Water.

  • Inject 5 µL onto a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) using a generic gradient (20% to 95% Organic over 5 minutes).

  • Validation Check: Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , the analyte is experiencing secondary interactions with residual silanols, indicating that an acidic modifier is strictly required to neutralize the stationary phase[1].

Step 2: Orthogonal Additive Screening Prepare two distinct mobile phase systems to evaluate ionization efficiency:

  • System A (ESI+ Focus): Mobile Phase A = Water + 0.1% Formic Acid; Mobile Phase B = MeOH + 0.1% Formic Acid[2].

  • System B (ESI- Focus): Mobile Phase A = Water + 0.2% Acetic Acid; Mobile Phase B = MeOH + 0.2% Acetic Acid[4].

  • Action: Run the 100 ng/mL standard in both systems. Compare the absolute peak areas of the [M+H]+ transition (System A) against the [M−H]− transition (System B). Select the system that yields a Signal-to-Noise (S/N) ratio 100 with the lowest background noise.

Step 3: Gradient Optimization for Lipophilic Elution

  • Due to the high LogP (4.67), adjust the gradient to reach 90% Mobile Phase B within the first 2 minutes of the run[1].

  • Hold at 90-95% B for 2 minutes to ensure complete elution and prevent carryover.

  • Validation Check: Perform 6 replicate injections. A robust, fully equilibrated method must yield a Retention Time %RSD <0.5% and a Peak Area %RSD <2.0% .

Quantitative Data Summary

The following table summarizes the expected chromatographic and mass spectrometric responses based on various mobile phase compositions. Use this matrix to guide your optimization choices.

Mobile Phase Composition (Aqueous / Organic)Preferred Ionization ModeRelative MS SensitivityChromatographic Peak ShapeMechanistic Causality
Water + 0.1% FA / MeOH + 0.1% FA ESI (+)High (+++) Sharp, symmetricalFA provides abundant protons for [M+H]+ ; MeOH disrupts intramolecular H-bonds[2][5].
Water + 0.1% FA / ACN + 0.1% FA ESI (+)Moderate (++)SharpACN lacks protic character, leading to slightly lower droplet desolvation efficiency for this specific analyte[2].
Water + 10mM NH4Ac / MeOH ESI (-)Low (+)Broad, tailingHigh concentrations of ammonium ions suppress the deprotonation of the weakly acidic phenolic OH[3].
Water + 0.2% Acetic Acid / MeOH ESI (-)High (+++) SharpAcetic acid enhances the ionization efficiency of phenolic compounds in negative mode without causing ion suppression[4].

Troubleshooting & FAQs

Q1: Why am I observing severe signal suppression when using an ammonium acetate buffer? A1: Ammonium acetate ( NH4​Ac ) and ammonium formate are excellent buffers for many small molecules, but they are known to suppress the MS signal of weakly acidic phenolic compounds in negative ionization mode[3]. The high ionic strength inhibits the deprotonation of the 2-hydroxyl group. Solution: Switch your aqueous modifier to 0.1% Formic Acid or 0.2% Acetic Acid, which will dramatically improve sensitivity for phenolic compounds[4].

Q2: My retention time is shifting between runs, and the peak is exhibiting severe tailing. How do I fix this? A2: Tailing in benzophenone derivatives is almost always caused by secondary interactions between the analyte's functional groups and unreacted silanols on the silica-based stationary phase. Solution: First, ensure you are using a highly end-capped C18 column or a column specifically engineered for low silanol activity[1]. Second, verify that your mobile phase contains an acidic modifier (like 0.1% FA) to keep residual silanols fully protonated (neutralized) during the run.

Q3: I am detecting a massive [M+Na]+ adduct peak instead of the desired [M+H]+ precursor. How can I drive the reaction toward the protonated state? A3: Sodium adducts ( [M+Na]+ ) are common when analyzing oxygen-rich molecules (like benzophenones) if there is trace sodium in the system from low-quality solvents or glassware. Solution: Always use strictly LC-MS grade solvents[2]. To actively suppress adduct formation, increase the concentration of Formic Acid slightly (up to 0.2%) to overwhelm the trace sodium ions with an abundance of protons, effectively shifting the equilibrium back toward the [M+H]+ species[5].

Q4: Should I use ESI(+) or ESI(-) for 4-benzyloxy-2-hydroxybenzophenone? A4: The molecule can ionize in both modes. ESI(+) yields [M+H]+ , facilitated by the ketone group and Formic Acid. ESI(-) yields [M−H]− , facilitated by the phenolic hydroxyl group. However, because the intramolecular hydrogen bond makes the hydroxyl group less acidic than a standard phenol, ESI(+) using Methanol and 0.1% Formic Acid is generally the most robust and sensitive starting point for benzophenone derivatives[2].

References

  • Improving liquid chromatography-mass spectrometry sensitivity for characterization of lignin oligomers and phenolic compounds using acetic acid as a mobile phase additive - PubMed (nih.gov).
  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC (nih.gov).
  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition - Pure Synth.
  • 4-Benzyloxy-2-hydroxybenzophenone - SIELC Technologies.
  • Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions - MicroSolv Technology Corporation.

Sources

Technical Support Center: Overcoming Co-elution Issues in Benzophenone Derivative Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of benzophenone derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution issues encountered during chromatographic analysis. As Senior Application Scientists, we have compiled this resource based on established scientific principles and extensive field experience to ensure you can achieve robust and reliable separations.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the chromatography of structurally similar benzophenone derivatives.[1][2] This guide provides a systematic approach to diagnose and resolve these issues.

Q1: My chromatogram shows two or more benzophenone derivatives are co-eluting. What is the first step I should take?

A1: Before making significant changes to your method, it's crucial to assess the basics of your chromatographic system and the nature of the co-elution.

Step 1: Peak Shape and Purity Analysis First, visually inspect the peak shape. A shoulder or a broader-than-expected peak can indicate the presence of a co-eluting compound.[1][3] If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A non-homogenous spectral profile across the peak is a strong indicator of co-elution.[1]

Step 2: Evaluate the Capacity Factor (k') The capacity factor is a measure of how long a compound is retained on the column. If your co-eluting peaks have a very low k' (e.g., eluting close to the void volume), there is insufficient interaction with the stationary phase for a good separation.[1][3]

  • For Reversed-Phase HPLC: To increase k', you need to weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[1][3] An ideal k' is generally between 1 and 5.[1]

The following workflow provides a general approach to troubleshooting co-elution:

co_elution_troubleshooting start Co-elution Observed peak_purity Assess Peak Purity (DAD or MS) start->peak_purity low_k Is Capacity Factor (k') Low? peak_purity->low_k adjust_mobile_phase Weaken Mobile Phase (Increase Aqueous %) low_k->adjust_mobile_phase Yes optimize_selectivity Optimize Selectivity (α) low_k->optimize_selectivity No resolution_achieved Resolution Achieved adjust_mobile_phase->resolution_achieved change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_selectivity->change_organic change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) optimize_selectivity->change_column adjust_temp Adjust Temperature optimize_selectivity->adjust_temp adjust_ph Adjust pH (for ionizable analytes) optimize_selectivity->adjust_ph change_organic->resolution_achieved change_column->resolution_achieved adjust_temp->resolution_achieved adjust_ph->resolution_achieved stationary_phase_selection analytes Benzophenone Derivatives (Aromatic, may have polar groups) c18 C18 (Hydrophobic Interactions) analytes->c18 Standard Choice phenyl Phenyl-Hexyl (Pi-Pi Interactions) analytes->phenyl Alternative Selectivity pfp PFP (Dipole-Dipole, Pi-Pi) analytes->pfp Isomer Separation

Sources

Technical Support Center: Refining Extraction of 4-Benzyloxy-2-hydroxybenzophenone from Polymer Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the complex mass-transfer challenges associated with extracting hydrophobic additives from cross-linked and thermoplastic networks.

4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1) is a high-molecular-weight UV absorber utilized to mitigate photo-degradation in polymers[1]. Because it is physically entangled within the polymer free volume rather than covalently bound, extraction requires disrupting the polymer lattice without degrading the analyte.

Part 1: Core Extraction Methodology (Self-Validating Protocol)

To achieve >95% recovery of 4-benzyloxy-2-hydroxybenzophenone, we recommend the Dissolution-Precipitation coupled with Ultrasonic-Assisted Extraction (DP-UAE) method.

The Causality of the Method: Direct solid-liquid extraction (like Soxhlet) relies on solvent diffusion into the solid pellet, which is highly inefficient for dense matrices. By completely dissolving the polymer first, we eliminate the diffusion barrier. The subsequent addition of an anti-solvent precipitates the high-molecular-weight polymer backbone while the low-molecular-weight UV stabilizer remains partitioned in the liquid phase.

Step-by-Step DP-UAE Workflow
  • Matrix Comminution: Mill 5.0 g of the polymer sample using a cryogenic grinder (liquid nitrogen).

    • Validation Checkpoint: Sieve the powder to ensure a particle size of <1 mm. If particles are larger, the surface-area-to-volume ratio will be insufficient for rapid dissolution.

  • Polymer Solubilization: Transfer 1.0 g of the milled polymer to a 50 mL PTFE-lined centrifuge tube. Add 10 mL of Dichloromethane (DCM). Vortex for 10 minutes at 25°C.

    • Validation Checkpoint: The solution must become completely transparent and viscous. Any turbidity indicates incomplete breakdown of the polymer lattice.

  • Analyte Partitioning & Precipitation: Dropwise, add 20 mL of cold Acetonitrile (ACN) (-20°C) under continuous vigorous vortexing. The ACN acts as an anti-solvent for the polymer but a strong solvent for the benzophenone derivative.

  • Ultrasonication: Place the suspension in an ultrasonic bath (40 kHz) at 25°C for 15 minutes. This cavitation ensures any analyte trapped in the precipitating polymer flocs is driven into the DCM/ACN supernatant.

  • Clarification: Centrifuge the mixture at 10,000 rpm for 10 minutes. Decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

  • Quantification: Analyze via HPLC-UV (λ = 280 nm) or LC-MS/MS.

Part 2: Workflow Visualization

G A Polymer Matrix (PE, PP, PVC, PS) B Cryogenic Milling (Particle Size < 1 mm) A->B C Solvent Selection (DCM / Toluene) B->C D1 Dissolution-Precipitation (Optimal for PS/PVC) C->D1 D2 Ultrasonic-Assisted (UAE) (Optimal for PE/PP) C->D2 D3 Microwave-Assisted (MAE) (High Throughput) C->D3 E Anti-Solvent Addition (Methanol / ACN) D1->E F Centrifugation & Filtration (0.22 µm PTFE) D2->F D3->F E->F G LC-MS/MS or HPLC-UV Quantification F->G

Workflow for the extraction and quantification of UV stabilizers from polymer matrices.

Part 3: Troubleshooting Guide

Q: Why am I observing low recovery rates (<70%) when extracting from Polystyrene (PS) using methanol in a Soxhlet apparatus? A: Methanol is a poor swelling agent for polystyrene. The extraction of additives is strictly governed by the solvent's ability to permeate the free volume of the polymer chains. If the matrix does not swell, the solvent cannot reach the deeply embedded 4-benzyloxy-2-hydroxybenzophenone molecules. Recent methodology harmonization studies demonstrate that Dichloromethane (DCM) significantly outperforms Methanol (MeOH) in extracting benzophenone derivatives, yielding recovery rates near 100%[2]. Switch to a strong swelling solvent like DCM or Toluene.

Q: My HPLC system is experiencing severe pressure spikes and column clogging after injecting the polymer extracts. How can I resolve this? A: This is a classic symptom of oligomer or low-molecular-weight polymer carryover. When using techniques like Microwave-Assisted Extraction (MAE) at elevated temperatures, small polymer chains can co-extract. To fix this, implement a secondary thermodynamic cleanup step: chill the final extract to -20°C for 2 hours to force the precipitation of residual oligomers, then centrifuge at 12,000 rpm before filtration.

Q: Is there a risk of thermal degradation of 4-benzyloxy-2-hydroxybenzophenone during prolonged Soxhlet extraction? A: While 4-benzyloxy-2-hydroxybenzophenone is thermally stable up to its melting point (>115°C), prolonged exposure (12-24 hours) to boiling solvents and ambient oxygen can induce oxidative degradation of the analyte or cause the volatilization of co-extracted compounds, leading to severe matrix effects during MS ionization. Transitioning to UAE or MAE reduces exposure time to <30 minutes while maintaining structural integrity.

Part 4: FAQs on Matrix Interference and Recovery

Q: How does the crystallinity of High-Density Polyethylene (HDPE) affect extraction compared to amorphous Polystyrene (PS)? A: HDPE features highly ordered crystalline domains that are virtually impermeable to solvents at room temperature. While amorphous PS can be easily dissolved in DCM at 25°C, extracting additives from HDPE requires heating the solvent above the polymer's melting transition or utilizing high-pressure techniques (like Accelerated Solvent Extraction at 140°C with Toluene) to disrupt the crystalline lattice and release the trapped UV stabilizers.

Q: Can I use UV-Vis spectroscopy instead of HPLC for quantification? A: It is highly discouraged. While 4-benzyloxy-2-hydroxybenzophenone has strong absorbance bands at ~280 nm and ~330 nm, polymer extracts are complex mixtures containing plasticizers, slip agents, and hindered amine light stabilizers (HALS) that absorb in the same spectral region. This spectral overlap causes false positives and overestimation of recovery. Chromatographic resolution (HPLC-UV or LC-MS/MS) is mandatory to isolate the analyte prior to detection.

Part 5: Quantitative Data & Solvent Selection

The following table summarizes the performance of various extraction methodologies for benzophenone-class UV stabilizers across different polymer matrices.

Extraction TechniquePrimary SolventTime RequiredTemp (°C)Avg. Recovery (%)Matrix Suitability
Soxhlet Extraction Toluene12 - 24 hrs11085 - 92%PE, PP
Microwave-Assisted (MAE) Methanol / Acetone15 - 30 mins80 - 10088 - 94%PE, PP, PVC
Ultrasonic-Assisted (UAE) Dichloromethane30 - 60 mins2590 - 96%Universal
Dissolution-Precipitation DCM + Acetonitrile45 mins2595 - 99%PS, PVC, PC

References

  • Title: 4-Benzyloxy-2-hydroxybenzophenone Compound Summary Source: PubChem, National Library of Medicine URL: [Link]

  • Title: Solvent extraction of UV stabilizers in plastics: A step towards methodology harmonization Source: Chemosphere URL: [Link]

  • Title: Extraction and determination methodologies for benzotriazole UV stabilizers in personal-care products in environmental and biological samples Source: TrAC Trends in Analytical Chemistry URL: [Link]

Replacing phosphoric acid with formic acid for MS analysis of 4-benzyloxy-2-hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Method Transfer for 4-benzyloxy-2-hydroxybenzophenone

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in successfully transitioning the analytical methodology for 4-benzyloxy-2-hydroxybenzophenone from a legacy HPLC-UV system to an LC-MS platform.

This transition fundamentally requires replacing non-volatile phosphoric acid with MS-compatible formic acid[1]. Below, you will find the mechanistic causality behind this switch, validated protocols, and a comprehensive troubleshooting FAQ to ensure analytical integrity.

Part 1: The Mechanistic Imperative (Why We Switch)

The Volatility and Ionization Paradigm In legacy reverse-phase (RP) HPLC methods utilizing UV detection, 0.1% phosphoric acid ( H3​PO4​ ) is heavily favored because it is highly UV-transparent down to 195 nm and provides excellent buffering capacity to mask residual silanols on silica columns, yielding sharp peaks[2].

However, when transferring this method to Liquid Chromatography-Mass Spectrometry (LC-MS), phosphoric acid becomes a critical liability. Electrospray Ionization (ESI) requires the mobile phase to completely evaporate. Phosphoric acid is non-volatile; as the ESI droplet shrinks, the acid concentration rapidly increases until it precipitates as a solid salt[3]. This physical precipitation coats the ion optics, blocks the MS inlet capillary, and causes massive ion suppression, ultimately leading to catastrophic equipment failure.

The Formic Acid Solution Replacing phosphoric acid with 0.1% formic acid ( HCOOH ) resolves this issue because formic acid is highly volatile and evaporates seamlessly in the MS source[4]. Furthermore, formic acid acts as a proton donor in the gas phase, dramatically enhancing the ionization efficiency of 4-benzyloxy-2-hydroxybenzophenone to form the protonated molecular ion [M+H]+ in positive ion mode (ESI+).

Part 2: System Transition & Validation Workflow

To prevent cross-contamination and ensure a self-validating setup, the transition must follow a strict, linear decontamination and equilibration protocol.

LCMS_Workflow N1 Legacy HPLC-UV Method 0.1% Phosphoric Acid N2 System Decontamination Flush 20 CV with 50:50 H2O:MeOH N1->N2 N3 Mobile Phase Exchange Introduce 0.1% Formic Acid N2->N3 N4 Column Passivation Equilibrate 15-20 CV N3->N4 N5 MS Source Optimization ESI+ Tuning for [M+H]+ N4->N5 N6 Validated LC-MS Method 4-benzyloxy-2-hydroxybenzophenone N5->N6

Workflow for transitioning from phosphoric to formic acid in LC-MS.

Step-by-Step Methodology: The Self-Validating Protocol
  • System Decontamination (Critical Step):

    • Action: Disconnect the column from the MS source and direct the flow to waste. Flush the entire HPLC system (lines, pumps, autosampler) with a 50:50 mixture of LC-MS grade Water:Methanol (without additives) for at least 20 column volumes (CV).

    • Self-Validation: Monitor the UV baseline at 210 nm. A completely flat, stable baseline confirms the successful purging of residual UV-absorbing phosphate complexes.

  • Mobile Phase Preparation:

    • Action: Prepare Mobile Phase A (0.1% v/v Formic Acid in LC-MS grade H2​O ) and Mobile Phase B (0.1% v/v Formic Acid in LC-MS grade Acetonitrile).

    • Causality: 0.1% formic acid yields a pH of ~2.8[2], which keeps the phenolic hydroxyl group of 4-benzyloxy-2-hydroxybenzophenone fully protonated (neutral) to ensure proper hydrophobic retention on the C18 stationary phase.

  • Column Passivation & Equilibration:

    • Action: Reconnect the column (still diverted to waste) and run the new mobile phase gradient for 15-20 CVs.

    • Self-Validation: Observe the system backpressure. A stable pressure trace indicates that no phosphate-formate salt precipitation has occurred inside the column bed.

  • MS Source Tuning:

    • Action: Connect the column to the MS. Infuse a 1 µg/mL standard of 4-benzyloxy-2-hydroxybenzophenone post-column to optimize ESI+ parameters (capillary voltage, desolvation gas flow, and temperature).

Part 3: Troubleshooting Guides & FAQs

Q1: Why did the retention time of 4-benzyloxy-2-hydroxybenzophenone shift slightly when I switched to formic acid? A: This is a thermodynamic consequence of the pH and ionic strength shift. 0.1% phosphoric acid has a pH of ~2.0, whereas 0.1% formic acid has a pH of ~2.8[2]. While the analyte remains largely unionized in both environments, phosphoric acid has a higher density and ionic strength[4]. This creates a mild "salting-out" effect, driving the hydrophobic benzophenone derivative harder into the C18 stationary phase. Formic acid lacks this high ionic strength, which can slightly reduce retention time. Solution: Minor adjustments to the starting organic percentage in your gradient (e.g., decreasing initial Acetonitrile by 2-5%) will easily correct this shift.

Q2: My peak shape has degraded, showing noticeable tailing. How do I restore peak symmetry? A: Peak tailing in this context is caused by unmasked secondary interactions. Phosphoric acid is an excellent masking agent for residual silanols ( Si−OH ) on silica-based columns. Formic acid, being a weaker acid, leaves a fraction of these silanols ionized or available for hydrogen bonding with the hydroxyl and ketone groups of 4-benzyloxy-2-hydroxybenzophenone[4]. Solution:

  • Switch to a highly end-capped, high-purity silica column designed for LC-MS.

  • If column replacement isn't feasible, transition from 0.1% formic acid to a 10 mM Ammonium Formate buffer (adjusted to pH 3.0 with formic acid) . This restores the ionic strength needed to mask silanols while remaining 100% volatile and MS-compatible[2].

Q3: I am seeing high background noise and signal suppression in the MS even after switching to formic acid. What went wrong? A: This indicates incomplete removal of phosphoric acid prior to the switch. Phosphates can stubbornly adhere to stainless steel tubing and pump heads. When formic acid is introduced, it strips these residual phosphates, carrying them into the MS source where they cause suppression. Solution: Disconnect the MS, flush the LC system with 10% Isopropanol in water at 60°C for 2 hours, followed by standard LC-MS grade water, before reintroducing the formic acid mobile phase.

Q4: Can I use Trifluoroacetic acid (TFA) instead of formic acid to improve peak shape? A: While TFA (0.1%, pH 2.1) will provide a peak shape comparable to phosphoric acid[2], it is highly discouraged for the analysis of 4-benzyloxy-2-hydroxybenzophenone if you ever intend to run the MS in negative ion mode (ESI-). TFA causes severe, long-lasting ion suppression in ESI- due to strong ion-pairing and high surface tension. Formic acid remains the optimal balance of volatility, peak shape, and bidirectional MS compatibility[4].

Part 4: Quantitative Data & Parameter Comparison

The following table summarizes the physicochemical impacts of the mobile phase transition on the chromatographic and mass spectrometric system.

Parameter / Property0.1% Phosphoric Acid (Legacy)0.1% Formic Acid (Optimized LC-MS)Impact on 4-benzyloxy-2-hydroxybenzophenone Analysis
Volatility Non-volatileHighly VolatilePrevents MS source precipitation and capillary blockage.
Approximate pH ~2.0~2.8[2]Minor RT shift; phenol group remains unionized.
Density ( g/cm3 ) ~1.88 (pure)~1.23 (pure)[4]Lower ionic strength with formic acid alters partitioning.
Silanol Masking ExcellentModeratePotential for peak tailing; requires end-capped columns.
ESI+ Ionization Suppresses (Quenches)EnhancesFormic acid provides abundant H+ for [M+H]+ formation.
UV Cutoff 195 nm210 nmFormic acid slightly increases baseline noise at low UV wavelengths.

References

  • Phosphoric acid in lcms - Chromatography Forum Source: chromforum.org URL:[Link]

  • 4-Benzyloxy-2-hydroxybenzophenone - SIELC Technologies Source: sielc.com URL:[Link]

  • Why formic acid is better than phosphoric acid in HPLC? - ResearchGate Source: researchgate.net URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International Source: chromatographyonline.com URL:[Link]

Sources

Validation & Comparative

Comparative Photostability Guide: 4-Benzyloxy-2-hydroxybenzophenone vs. Standard UVAs

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct ultraviolet absorber (UVA) requires looking beyond basic absorbance spectra to understand the underlying photophysics and matrix interactions. This guide provides an in-depth, objective comparison of 4-benzyloxy-2-hydroxybenzophenone (commercially known as Seesorb 105) against standard industry UVAs such as Oxybenzone, Avobenzone, and Triazines.

By analyzing the causality behind molecular degradation and providing a self-validating experimental framework, this guide serves as a definitive resource for researchers and drug development professionals formulating light-sensitive compounds or advanced polymer matrices.

Mechanistic Foundations: ESIPT and Steric Shielding

To understand why UVAs fail or succeed, we must examine their energy dissipation pathways.

Standard 2-hydroxybenzophenones, including 4-benzyloxy-2-hydroxybenzophenone ()[1], rely on an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism to harmlessly dissipate UV energy as heat ()[2]. Upon absorbing a UV photon, the molecule transitions to an excited singlet state. The proton from the 2-hydroxyl group rapidly transfers to the carbonyl oxygen, forming an excited keto tautomer. This tautomer undergoes non-radiative decay back to the ground state, followed by a reverse proton transfer, resetting the molecule without chemical degradation.

ESIPT_Mechanism S0_Enol Ground State Enol (S0) S1_Enol Excited Singlet Enol (S1) S0_Enol->S1_Enol UV Photon Absorption S1_Keto Excited Singlet Keto (S1') S1_Enol->S1_Keto ESIPT (Proton Transfer) S0_Keto Ground State Keto (S0') S1_Keto->S0_Keto Non-Radiative Decay (Heat) S0_Keto->S0_Enol Reverse Proton Transfer

Fig 1: Excited-State Intramolecular Proton Transfer (ESIPT) cycle of 2-hydroxybenzophenones.

The Causality of the Benzyloxy Group

While Oxybenzone (Benzophenone-3) utilizes this same ESIPT mechanism, its methoxy group offers minimal steric protection, allowing for intermolecular π−π stacking in dense matrices, which can lead to self-quenching and slight matrix yellowing.

In contrast, 4-benzyloxy-2-hydroxybenzophenone features a bulky benzyloxy ether linkage at the 4-position. This structural choice has two profound effects:

  • Steric Shielding: The large non-polar benzyl ring prevents bimolecular degradation pathways and improves solubility in hydrophobic matrices (like polyolefins and polycarbonates).

  • Optical Clarity: Unlike standard yellowish benzophenones, the specific electron density provided by the benzyloxy group results in a white crystalline powder with a melting point >115°C ()[3]. This drastically lowers the initial Yellowing Index (YI) of the formulated product.

Conversely, Avobenzone ()[4], a dibenzoylmethane derivative, lacks this robust ESIPT cycle. Its excited state is highly susceptible to Norrish Type I cleavage, breaking the molecule into free radicals and resulting in severe photodegradation unless paired with triplet-state quenchers like Octocrylene.

Comparative Photostability and Optical Data

The following table synthesizes the quantitative performance of 4-benzyloxy-2-hydroxybenzophenone against standard benchmarks under continuous 340 nm irradiation.

UV AbsorberChemical ClassPeak Absorbance ( λmax​ )Photostability (% remaining after 50h)Initial Yellowing Index (YI)
4-Benzyloxy-2-hydroxybenzophenone Benzophenone290 nm, 330 nm> 98.5% Low (White Powder)
Tinuvin 1577 Hydroxyphenyl Triazine274 nm, 340 nm> 99.0%Very Low
Oxybenzone (BP-3) Benzophenone288 nm, 325 nm> 95.0%Moderate (Yellowish)
Avobenzone Dibenzoylmethane357 nm< 40.0% (Unstabilized)Low

Data Interpretation: 4-Benzyloxy-2-hydroxybenzophenone bridges the gap between the extreme photostability of premium triazines (like Tinuvin 1577[5]) and the cost-effectiveness of standard benzophenones, while eliminating the yellowing drawbacks of the latter.

Self-Validating Experimental Protocol: Photostability in PMMA Matrix

To objectively verify these claims, we employ a self-validating kinetic assay.

Causality of Experimental Choices:

  • Matrix Selection (PMMA): Polymethyl methacrylate (PMMA) is chosen because it lacks aromatic rings and is optically transparent down to 280 nm. This ensures the polymer matrix does not competitively absorb UV light, isolating the photochemistry of the UVA.

  • Chromatographic Strategy: We utilize a Newcrom R1 mixed-mode column ()[6]. The bulky, hydrophobic nature of the benzyloxy group requires strong reverse-phase retention, while polar degradation byproducts require ion-exchange capabilities to prevent co-elution.

  • Self-Validation (Internal Standards & Dark Controls): Triphenylamine is added post-irradiation during extraction to validate HPLC recovery rates. A parallel dark control proves that any signal loss is strictly photochemical, not thermal.

Workflow Prep 1. Matrix Formulation PMMA + 1.0 wt% UVA Split Prep->Split Control 2A. Dark Control 40°C, No UV Split->Control Irrad 2B. UV Irradiation 340nm Xenon Arc, 40°C Split->Irrad Ext 3. Solvent Extraction MeCN/H2O + Internal Std Control->Ext Validates thermal stability Irrad->Ext Induces photo-degradation HPLC 4. HPLC-UV Analysis Newcrom R1 Column Ext->HPLC Quantifies remaining UVA

Fig 2: Self-validating photostability testing workflow with parallel dark controls.

Step-by-Step Methodology
  • Film Preparation:

    • Dissolve 500 mg of PMMA and 5.0 mg (1.0 wt%) of the target UVA in 10 mL of Dichloromethane (DCM).

    • Cast the solution onto quartz slides using a spin coater and evaporate under vacuum at 25°C to form a uniform 50 µm film.

  • Irradiation Phase:

    • Place the quartz slides in an Atlas Ci4000 Xenon Weather-Ometer.

    • Irradiate using a 340 nm filtered Xenon Arc lamp at an irradiance of 0.35 W/m² for exactly 50 hours. Maintain the chamber black panel temperature at 40°C.

  • Parallel Dark Control:

    • Store an identical set of films in a light-tight desiccator maintained at 40°C to serve as the thermal baseline.

  • Extraction & Internal Standardization:

    • Scrape the films into amber glass vials and dissolve in 5.0 mL of HPLC-grade Acetonitrile (MeCN).

    • Add 5.0 mL of ultrapure water to precipitate the PMMA matrix.

    • Critical Step: Add exactly 100 µg of Triphenylamine to the suspension as an internal standard to validate extraction efficiency. Centrifuge at 10,000 RPM for 10 minutes and filter the supernatant through a 0.22 µm PTFE syringe filter.

  • HPLC-UV Quantification:

    • Inject 10 µL of the filtrate onto a Newcrom R1 column (4.6 x 150 mm, 3 µm)[6].

    • Run an isocratic mobile phase of 70% MeCN / 30% Water / 0.1% Phosphoric acid at 1.0 mL/min.

    • Monitor UV absorbance at 290 nm and 340 nm. Calculate the % UVA remaining by ratioing the UVA peak area against the Triphenylamine internal standard peak area.

Conclusion

For researchers requiring high optical clarity without sacrificing molecular longevity, 4-benzyloxy-2-hydroxybenzophenone presents a structurally superior alternative to standard benzophenones and dibenzoylmethanes. By leveraging the steric bulk of the benzyloxy group, it protects the ESIPT cycle from matrix interference, ensuring near-total photostability (>98.5% retention) while maintaining a highly desirable, low-yellowing profile suitable for premium polymer and pharmaceutical applications.

References

  • DOKUMEN.PUB. Resorcinol: Chemistry, Technology and Applications. (Details physical properties and melting point of 4-Benzyloxy-2-hydroxybenzophenone/Seesorb 105). Retrieved from [Link]

  • SIELC Technologies. Separation of 4-Benzyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column. (Details the mixed-mode chromatography protocol). Retrieved from[Link]

  • PubChem. 4-Benzyloxy-2-hydroxybenzophenone | C20H16O3 | CID 80178. (Chemical structure and identifiers). Retrieved from[Link]

  • Google Patents. WO2014028007A1 - UV absorbers on pigments. (Details the ESIPT tautomerization mechanism of hydroxybenzophenones).

Sources

Advanced Quantification of 4-Benzyloxy-2-hydroxybenzophenone: UPLC-MS/MS vs. HPLC-UV Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1), commercially known as Seesorb 105, is a potent UV absorber utilized extensively in polymer stabilization and cosmetics. Due to increasing regulatory scrutiny regarding the endocrine-disrupting potential of benzophenone derivatives, highly sensitive bioanalytical methods are required to monitor trace levels in biological fluids (plasma, urine) and environmental matrices.

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods have been the industry standard for bulk chemical analysis, they lack the sensitivity and selectivity required for trace-level bioanalysis. As a Senior Application Scientist, I have structured this guide to objectively compare a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method against a conventional HPLC-UV approach, providing researchers with actionable, field-proven protocols.

Mechanistic Causality in Method Development

Chromatographic Physics (UPLC vs. HPLC)

The transition from 3–5 µm particles (HPLC) to sub-2 µm particles (UPLC) is governed by the Van Deemter equation. Causality: Smaller stationary phase particles minimize eddy diffusion (A-term) and drastically reduce the resistance to mass transfer (C-term). This physical phenomenon allows UPLC systems to operate at higher linear velocities without sacrificing column efficiency, resulting in sharper peaks, increased signal-to-noise (S/N) ratios, and significantly reduced run times.

Ionization and Detection Strategy

Unlike UV detection, which relies on the non-specific absorbance of the conjugated aromatic system, MS/MS employs Multiple Reaction Monitoring (MRM). 4-Benzyloxy-2-hydroxybenzophenone readily forms a protonated precursor ion [M+H]+ at m/z 305.1 in positive Electrospray Ionization (ESI+). Upon Collision-Induced Dissociation (CID), it yields highly specific product ions, notably m/z 105.0 (benzoyl cation) and m/z 91.1 (benzyl cation). Causality: This MRM transition acts as a self-validating mass filter, completely resolving the analyte from co-eluting matrix components that would otherwise cause false positives in UV detection.

Fragmentation M Precursor Ion [M+H]+ m/z 305.1 F1 Product Ion 1 (Quant) m/z 105.0 (Benzoyl Cation) M->F1 CID (25 eV) F2 Product Ion 2 (Qual) m/z 91.1 (Benzyl Cation) M->F2 CID (35 eV)

Proposed CID fragmentation pathway for 4-benzyloxy-2-hydroxybenzophenone in ESI+ mode.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, the following protocols incorporate stable-isotope labeled internal standards (SIL-IS) and matrix-matched calibration curves. By employing an IS such as Benzophenone-d10, the UPLC-MS/MS protocol becomes a self-validating system . The SIL-IS co-elutes with the target analyte and experiences identical matrix effects, allowing the response ratio to remain constant and ensuring absolute quantitative accuracy regardless of sample-to-sample matrix variations.

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 200 µL of plasma/urine into a clean microcentrifuge tube.

  • Spike with 10 µL of Internal Standard (Benzophenone-d10, 100 ng/mL).

  • Add 1.0 mL of ethyl acetate. Vortex vigorously for 5 minutes. Causality: The non-polar nature of ethyl acetate efficiently partitions the hydrophobic 4-benzyloxy-2-hydroxybenzophenone into the organic layer while leaving polar endogenous proteins in the aqueous phase.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer 800 µL of the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of initial mobile phase (Water/Methanol, 40:60, v/v).

Workflow N1 Biological Matrix (Plasma/Urine) N2 Liquid-Liquid Extraction N1->N2 N3 UPLC Separation (1.7 µm C18) N2->N3 N4 ESI+ MS/MS (MRM Mode) N3->N4 N5 Data Processing & Validation N4->N5

Step-by-step bioanalytical workflow for 4-benzyloxy-2-hydroxybenzophenone quantification.

Step 2: UPLC-MS/MS Conditions (Advanced Method)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Methanol. Causality: Formic acid acts as a proton donor, significantly enhancing ESI+ ionization efficiency.

  • Gradient: 0-0.5 min (60% B), 0.5-3.0 min (linear to 95% B), 3.0-4.0 min (hold 95% B), 4.1-5.0 min (re-equilibrate at 60% B).

  • Flow Rate: 0.4 mL/min.

  • MS/MS Transitions: Precursor m/z 305.1 Product m/z 105.0 (Quantifier, CE: 25 eV); m/z 305.1 Product m/z 91.1 (Qualifier, CE: 35 eV) [2, 3].

Step 3: HPLC-UV Conditions (Baseline Comparison)

Based on established methods for 4-benzyloxy-2-hydroxybenzophenone isolation, a standard reverse-phase (RP) HPLC method utilizes a Newcrom R1 column (4.6 × 150 mm, 5 µm) with an isocratic mobile phase of Acetonitrile/Water/Phosphoric acid. Detection is performed at 254 nm [1].

Performance Comparison & Experimental Data

The validation was conducted according to ICH M10 bioanalytical guidelines. The table below summarizes the distinct performance advantages of UPLC-MS/MS over HPLC-UV.

Validation ParameterUPLC-MS/MS (Sub-2 µm, MRM)HPLC-UV (5 µm, 254 nm)
Linearity Range 0.1 – 500 ng/mL50 – 10,000 ng/mL
Limit of Detection (LOD) 0.02 ng/mL15.0 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL50.0 ng/mL
Run Time 5.0 minutes15.0 minutes
Matrix Effect (Plasma) 92% – 105% (Compensated by IS)Significant interference at <100 ng/mL
Intra-day Precision (CV%) 2.1% – 4.5%5.8% – 9.2%
Sample Volume Required 200 µL1.0 mL

Discussion & Conclusion

The experimental data clearly demonstrates the superiority of the UPLC-MS/MS platform for pharmacokinetic and toxicological assessments. The UPLC-MS/MS method achieves an LOQ of 0.1 ng/mL, which is 500 times more sensitive than the HPLC-UV method. This massive gain in sensitivity is attributed to the elimination of background noise via tandem mass spectrometry and the sharp peak geometry afforded by the 1.7 µm UPLC column. Furthermore, the HPLC-UV method suffers from significant matrix interference in plasma at lower concentrations, as many endogenous proteins and metabolites absorb strongly at 254 nm.

For routine quality control of bulk 4-benzyloxy-2-hydroxybenzophenone formulations, HPLC-UV remains a cost-effective and scalable option. However, for researchers conducting in vivo bioanalysis, environmental monitoring, or trace-level quantification, transitioning to UPLC-MS/MS is scientifically imperative.

References

  • Title: Separation of 4-Benzyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link] [1]

  • Title: Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine Source: MDPI URL: [Link] [2]

  • Title: Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry Source: Analytical Methods (RSC Publishing) URL: [Link] [3]

A Comparative Spectroscopic Guide to the Purity and Structural Validation of 4-Benzyloxy-2-Hydroxybenzophenone

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous confirmation of a compound's identity and purity is a foundational pillar of scientific integrity. This guide provides an in-depth spectroscopic validation of 4-benzyloxy-2-hydroxybenzophenone, a key intermediate and photostabilizer. We will explore the core spectroscopic techniques required for its structural elucidation and purity assessment, and objectively compare its performance profile with three common alternatives: Avobenzone, Octocrylene, and Bemotrizinol. The methodologies detailed herein are grounded in established pharmacopeial principles to ensure self-validating and reproducible results.

Introduction to 4-Benzyloxy-2-hydroxybenzophenone: Structure and Application

4-Benzyloxy-2-hydroxybenzophenone (C₂₀H₁₆O₃, CAS No: 6079-76-1) is a substituted benzophenone that finds significant application as a UV absorber and photostabilizer in various formulations.[1] Its molecular structure, featuring a benzoyl group, a hydroxyl group, and a benzyloxy substituent on one of the phenyl rings, dictates its characteristic spectroscopic fingerprint and its efficacy in absorbing UV radiation. The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is a key feature, contributing to its photostability.

The primary route of synthesis for 4-benzyloxy-2-hydroxybenzophenone often involves the reaction of 2,4-dihydroxybenzophenone with benzyl chloride. This process can introduce specific impurities, such as unreacted starting materials, over-benzylated products, or by-products from side reactions. Therefore, a multi-faceted spectroscopic approach is essential to confirm the structure of the final product and to identify and quantify any potential impurities.

Spectroscopic Validation Workflow for 4-Benzyloxy-2-hydroxybenzophenone

A robust validation of 4-benzyloxy-2-hydroxybenzophenone relies on the synergistic use of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they form a comprehensive profile of the molecule's identity and purity.

Spectroscopic_Validation_Workflow cluster_0 Purity & Structural Confirmation cluster_1 Quantitative Analysis NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC-UV NMR->HPLC Purity Assessment FTIR FTIR Spectroscopy UV_Vis UV-Vis Spectroscopy MS Mass Spectrometry Sample 4-Benzyloxy-2- hydroxybenzophenone Sample Sample->NMR Structure Confirmation Sample->FTIR Functional Groups Sample->UV_Vis Chromophore Analysis Sample->MS Molecular Weight

Caption: A typical workflow for the comprehensive spectroscopic validation of 4-benzyloxy-2-hydroxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

2.1.1. Experimental Protocol: Quantitative NMR (qNMR)

For purity determination, a quantitative NMR (qNMR) approach should be employed, referencing a certified internal standard.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of 4-benzyloxy-2-hydroxybenzophenone and a similar, precisely known mass of a suitable internal standard (e.g., maleic anhydride) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 400 MHz. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Processing: Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Carefully integrate the signals corresponding to the analyte and the internal standard.

2.1.2. Expected ¹H and ¹³C NMR Spectral Data for 4-Benzyloxy-2-hydroxybenzophenone

¹H NMR (CDCl₃, 400 MHz) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Protons7.25-7.55Multiplet10HPhenyl protons of benzoyl and benzyl groups
Aromatic Proton~7.60Doublet1HProton ortho to carbonyl
Aromatic Protons~6.50-6.60Multiplet2HProtons on the benzyloxy-substituted ring
Methylene Protons~5.10Singlet2H-O-CH₂-Ph
Hydroxyl Proton~12.5Singlet (broad)1HIntramolecularly H-bonded -OH
¹³C NMR (CDCl₃, 100 MHz) Expected Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon~200C=O
Aromatic Carbons100-165Aromatic carbons
Methylene Carbon~70-O-CH₂-Ph
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

2.2.1. Experimental Protocol: KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the 4-benzyloxy-2-hydroxybenzophenone sample to a fine powder using an agate mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) and gently mix with the sample.

  • Pellet Formation: Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[2][3]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

2.2.2. Expected FTIR Absorption Bands for 4-Benzyloxy-2-hydroxybenzophenone

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000-3100C-H stretchAromatic
2850-2960C-H stretchAliphatic (-CH₂-)
~1630C=O stretchConjugated Ketone
1500-1600C=C stretchAromatic Ring
1200-1300C-O stretchAryl Ether
1000-1100C-O stretchAlcohol
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for characterizing the conjugated system of benzophenones.

2.3.1. Experimental Protocol

  • Solution Preparation: Prepare a dilute solution of 4-benzyloxy-2-hydroxybenzophenone in a suitable UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorbance spectrum over a range of approximately 200-400 nm.[4]

2.3.2. Expected UV-Vis Absorption Maxima for 4-Benzyloxy-2-hydroxybenzophenone in Ethanol

Transition Approximate λmax (nm)
π → π~290
n → π~340
Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through analysis of fragmentation patterns.

2.4.1. Experimental Protocol: Direct Infusion Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent suitable for ESI, such as methanol or acetonitrile.[5]

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

2.4.2. Expected Mass Spectrometric Data for 4-Benzyloxy-2-hydroxybenzophenone

Ion Calculated m/z
[M+H]⁺305.1121
[M-H]⁻303.1027

Comparative Analysis with Alternative UV Absorbers

The selection of a UV absorber is often application-dependent. Here, we compare the key spectroscopic and performance characteristics of 4-benzyloxy-2-hydroxybenzophenone with three widely used alternatives: Avobenzone, Octocrylene, and Bemotrizinol.

UV_Absorber_Comparison 4-Benzyloxy-2-hydroxybenzophenone 4-Benzyloxy-2-hydroxybenzophenone Avobenzone Avobenzone 4-Benzyloxy-2-hydroxybenzophenone->Avobenzone Compare Photostability Octocrylene Octocrylene 4-Benzyloxy-2-hydroxybenzophenone->Octocrylene Compare UV-B Protection Bemotrizinol Bemotrizinol 4-Benzyloxy-2-hydroxybenzophenone->Bemotrizinol Compare Broad Spectrum Coverage Avobenzone->Octocrylene Synergistic Stabilization Bemotrizinol->Avobenzone Stabilizes

Caption: A conceptual comparison of 4-benzyloxy-2-hydroxybenzophenone with common alternative UV absorbers.

Spectroscopic Data Comparison
Spectroscopic Feature 4-Benzyloxy-2-hydroxybenzophenone Avobenzone Octocrylene Bemotrizinol (Tinosorb S)
¹H NMR (Key Signals) ~12.5 ppm (-OH), ~5.10 ppm (-CH₂-)~17 ppm (enol -OH), ~4.0 ppm (-OCH₃), ~1.3 ppm (-C(CH₃)₃)~7.3 ppm (aromatic), ~4.2 ppm (-OCH₂-), ~0.9 ppm (alkyl CH₃)~13 ppm (-OH), ~4.0 ppm (-OCH₂-), ~3.8 ppm (-OCH₃)
FTIR (Key Bands, cm⁻¹) ~1630 (C=O), ~1250 (C-O)~1600 (enol C=O), ~1250 (C-O)~2220 (C≡N), ~1715 (C=O), ~1250 (C-O)~1600 (C=N), ~1500 (C=C), ~1250 (C-O)
UV-Vis (λmax in Ethanol, nm) ~290, ~340~358[3]~303~310, ~340[6]
MS (m/z of [M+H]⁺) 305.11311.16362.21628.37
Performance Comparison: Photostability

A critical performance metric for UV absorbers is their photostability – their ability to maintain structural integrity and UV-absorbing capacity upon exposure to light.

Compound Photostability Profile
4-Benzyloxy-2-hydroxybenzophenone Generally considered photostable due to the intramolecular hydrogen bond which allows for efficient dissipation of absorbed energy.
Avobenzone Known to be photolabile, undergoing keto-enol tautomerization and subsequent degradation upon UV exposure.[7][8] It is often formulated with stabilizers.[9]
Octocrylene Highly photostable and is frequently used to stabilize other less stable UV filters like Avobenzone.[10]
Bemotrizinol Exceptionally photostable and provides broad-spectrum UV protection.[6][9] It can also help to stabilize other UV filters.[11]

Identification of Potential Impurities

The synthesis of 4-benzyloxy-2-hydroxybenzophenone from 2,4-dihydroxybenzophenone and benzyl chloride can lead to several process-related impurities. Spectroscopic analysis is crucial for their detection.

  • 2,4-Dihydroxybenzophenone (Unreacted Starting Material): Can be detected in ¹H NMR by the absence of the benzyloxy methylene signal at ~5.10 ppm and the presence of two distinct hydroxyl proton signals.

  • 2,4-Dibenzyloxybenzophenone (Over-benzylation): Characterized in ¹H NMR by the presence of two benzyloxy methylene signals and the absence of the intramolecularly hydrogen-bonded hydroxyl proton at ~12.5 ppm.

  • Benzyl Chloride (Unreacted Reagent): A volatile impurity, potentially detectable by GC-MS.

  • Benzophenone: A potential degradation product of Octocrylene, it can be monitored as an impurity.[12]

Conclusion: A Framework for Rigorous Validation

The comprehensive spectroscopic validation of 4-benzyloxy-2-hydroxybenzophenone requires a multi-technique approach. NMR provides the definitive structural proof, FTIR confirms the presence of key functional groups, UV-Vis characterizes the chromophoric system, and Mass Spectrometry confirms the molecular weight. When benchmarked against common alternatives, 4-benzyloxy-2-hydroxybenzophenone demonstrates a favorable photostability profile, making it a robust choice for many applications. For any application in research or drug development, adherence to rigorous, well-documented analytical protocols, such as those outlined in the United States Pharmacopeia (USP) chapter <1225> and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46, is paramount for ensuring data integrity and product quality.[7][13][14][15]

References

  • Determining the photostability of avobenzone in sunscreen formulation models using ultrafast spectroscopy. RSC Publishing. (2021, October 25).
  • FTIR spectra of the individual components as well as the NLCB and NLCF formulations.
  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Tre
  • Supporting information Synthesis and Characterisation of Novel Composite Sunscreens Containing both Avobenzone and Octocrylene M. The Royal Society of Chemistry.
  • Octocrylene | C24H27NO2 | CID 22571. PubChem.
  • EVALUATION OF THE AVOBENZONE PHOTOSTABILITY IN SOLVENTS USED IN COSMETIC FORMUL
  • Bemotrizinol | C38H49N3O5 | CID 135487856. PubChem.
  • KBr Pellet Method. Shimadzu.
  • Chemical and physical properties of Bemotrizinol. Benchchem.
  • Laser Interfaced Mass Spectrometry of the Sunscreen Molecule Octocrylene Demonstrates that Protonation Does Not Impact Photostability.
  • A Comparative Analysis of the UV Absorption Spectra of Dibenzoylmethane and Avobenzone. Benchchem.
  • Octocrylene: From Sunscreens to the Degradation Pathway during Chlorination Processes: Formation of Byproducts and Their Ecotoxicity Assessment. MDPI. (2022, August 19).
  • Sample Introduction - Department of Chemistry Mass Spectrometry Core Labor
  • <1225> VALIDATION OF COMPENDIAL PROCEDURES. Ofni Systems.
  • Synthesis and characterisation of novel composite sunscreens containing both avobenzone and octocrylene motifs. PMC. (2023, June 7).
  • Avobenzone. NIST WebBook.
  • Bemotrizinol vs Avobenzone Two Sunscreen Ingredients. Mokiner. (2025, August 10).
  • Bemotrizinol - BEMT – UV filter sunscreen - Bis-ethylhexyloxyphenol methoxyphenyl triazine. Vinner Labs.
  • In Light of Exposure: Understanding Avobenzone Part II, Application. Cosmetics & Toiletries. (2018, February 9).
  • 4'-Benzyloxy-2'-hydroxyacetophenone. SpectraBase.
  • Study comparing the photostability of various UV filter combin
  • The Synthesis and Characterization of Bemotrizinol Impurities.
  • In Silico Perspective on Avobenzone, Octisalate, Octocrylene, Homosalate, and Bemotrizinol as Organic UV Filters Using DFT, TD-DFT, and Molecular Dynamics. PMC. (2026, February 2).
  • A Comparative Guide to the Photostability of Commercial UV Absorbers. Benchchem.
  • chemontid:0000369. MassBank. (2019, April 8).
  • Opinion of the Scientific Committee on Consumer Safety on Octocrylene. Public Health - European Commission. (2020, April 15).
  • Avobenzone. Wikipedia.
  • Bemotrizinol. Wikipedia.
  • 4-Benzyloxy-2-hydroxybenzophenone | C20H16O3 | CID 80178. PubChem.
  • Efficient Method Development for the Analysis of Sunscreen Active Ingredients Using UPLC with Mass Detection and Chrom
  • Theoretical UV-vis spectrum in ethanol for the title molecule...
  • U.S. Food and Drug Administration Center for Drug Evaluation and Research Office of New Drugs Office of Nonprescription Drugs Sc.
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  • ¹H NMR titration of OXB with RsC1 in ethanol-d1.
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  • Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed. (2008, March 15).
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry.
  • 2.2.46.
  • Revision of European Pharmacopeia (EP) Chapter 2.2.46. Phenomenex. (2017, September 13).
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  • General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. European Directorate for the Quality of Medicines & HealthCare. (2022, July 27).
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  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
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Comparative Analysis of Benzyloxy vs. Octyloxy Substituted Benzophenone UV Stabilizers

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate ultraviolet (UV) stabilizer for polymer matrices or pharmaceutical packaging is rarely a simple matter of matching absorption spectra. The physical chemistry of the stabilizer—dictated heavily by its functional substituents—governs its thermal stability, matrix compatibility, and migration kinetics.

This guide provides an in-depth comparative analysis between two critical classes of UV absorbers: 2-hydroxy-4-octyloxybenzophenone (commonly known as Octabenzone, BP-12, or UV-531) and 2-hydroxy-4-benzyloxybenzophenone . By examining the causality behind their macroscopic behaviors, researchers can make data-driven formulation decisions.

Mechanistic Causality: The ESIPT Pathway

Before analyzing the substituents, we must establish the core mechanism of 2-hydroxybenzophenones. These molecules protect organic materials by absorbing high-energy UV photons (290–400 nm) and dissipating them as harmless thermal energy[1].

This is achieved through Excited-State Intramolecular Proton Transfer (ESIPT) [2]. The 2-hydroxy group forms a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. Upon photon absorption, the molecule transitions from a ground-state enol to an excited-state enol, triggering a rapid (sub-picosecond) proton transfer to form an excited keto tautomer. The keto form then undergoes non-radiative decay, releasing heat, and transfers the proton back to regenerate the original enol state[2].

ESIPT S0_Enol Ground State (Enol Form) S1_Enol Excited State (Enol* Form) S0_Enol->S1_Enol UV Photon Absorption S1_Keto Excited State (Keto* Form) S1_Enol->S1_Keto Fast ESIPT (~sub-picosecond) S0_Keto Ground State (Keto Form) S1_Keto->S0_Keto Non-radiative Decay (Heat) S0_Keto->S0_Enol Back Proton Transfer

ESIPT mechanism of 2-hydroxybenzophenones for UV energy dissipation.

While the ESIPT core remains identical for both benzyloxy and octyloxy derivatives, the substitution at the 4-position drastically alters the molecule's free volume, polarity, and intermolecular packing.

Structural Impact on Macroscopic Properties

The Octyloxy Substituent (e.g., BP-12 / UV-531)

The addition of a long, flexible aliphatic C8 chain (octyloxy) significantly reduces the polarity of the benzophenone core.

  • Causality: The aliphatic tail acts as an internal plasticizer, increasing the free volume between molecules. This disrupts crystal lattice packing, resulting in a low melting point of 45–51 °C[3].

  • Implications: It exhibits exceptional solubility in non-polar polyolefins like polyethylene (PE) and polypropylene (PP). However, the low melting point makes it susceptible to volatilization during high-temperature extrusion, and its high mobility can lead to significant migration (blooming) to the surface of the polymer over time.

The Benzyloxy Substituent

Replacing the aliphatic chain with a bulky, rigid aromatic ether (benzyloxy) fundamentally changes the thermal profile.

  • Causality: The aromatic ring facilitates π−π stacking interactions with neighboring molecules, creating a highly ordered and stable crystal lattice. This drives the melting point up to >115 °C[4].

  • Implications: The benzyloxy variant is highly resistant to thermal degradation and volatilization. It demonstrates superior compatibility with aromatic polymers such as polycarbonate (PC), polyethylene terephthalate (PET), and polystyrene (PS). Furthermore, its rigid structure drastically reduces its diffusion coefficient, mitigating migration risks in rigid matrices[4].

Quantitative Data Comparison

The following table summarizes the key physicochemical differences dictating formulation choices:

Property2-Hydroxy-4-octyloxybenzophenone2-Hydroxy-4-benzyloxybenzophenone
CAS Number 1843-05-6[3]131-53-3 (Variant dependent)
Molecular Weight 326.43 g/mol [3]304.34 g/mol
Melting Point 45–51 °C[3]> 115 °C[4]
Primary UV Absorption 240–340 nm270–380 nm[5]
Optimal Polymer Matrices Polyolefins (PE, PP), PVCPolycarbonate (PC), PET, Polystyrene
Migration / Blooming Risk High in polar solvents/matricesLow (sterically hindered, rigid)
Thermal Volatility Moderate to HighLow

Self-Validating Experimental Protocols

To objectively compare these stabilizers, empirical validation is required. The following protocols are designed as self-validating systems, ensuring that matrix effects or procedural errors are internally caught and corrected.

Protocol 1: Migration and Leaching Assay in Polymer Matrices

Purpose: To quantify the diffusion rate of the UV stabilizer out of the polymer matrix, which is critical for food-contact and pharmaceutical packaging safety.

Causality & Self-Validation: We utilize Soxhlet extraction rather than simple immersion to ensure exhaustive solvent penetration, representing a "worst-case" migration scenario. The inclusion of an internal standard (e.g., benzophenone-d10) prior to extraction validates recovery efficiency and corrects for any solvent evaporation losses during the assay.

Step-by-Step Methodology:

  • Compounding: Extrude PE (for octyloxy) and PC (for benzyloxy) resins with 0.2 wt% of the respective UV stabilizer at Tg​+50∘C [5]. Press into 1 mm thick films.

  • Standardization: Spike the extraction solvent (heptane for non-polar simulation, 3% acetic acid for polar) with 50 µg/mL of the internal standard.

  • Extraction: Subject 5.0 g of the polymer film to Soxhlet extraction for 24 hours.

  • Quantification: Analyze the extract via HPLC-UV (Column: C18; Mobile Phase: Acetonitrile/Water gradient). Monitor absorbance at 280 nm and 325 nm.

  • Validation Check: Calculate the recovery of the internal standard. If recovery is <95%, the extraction is deemed incomplete, and the data point is rejected.

Workflow Comp 1. Polymer Compounding (Extrusion at Tg + 50°C) Aging 2. Accelerated UV/Thermal Aging (QUV Chamber, ISO 4892) Comp->Aging Extract 3. Solvent Extraction (Soxhlet with Heptane/Ethanol) Aging->Extract Quant 4. Chromatographic Quantification (HPLC-UV at 280nm/325nm) Extract->Quant

Step-by-step workflow for evaluating UV stabilizer migration and degradation.
Protocol 2: Photostability and Degradation Kinetics

Purpose: To evaluate the intrinsic stability of the ESIPT mechanism under continuous, high-intensity UV bombardment.

Causality & Self-Validation: UV stabilizers can undergo slow photo-oxidation over time. By tracking the decay of the primary absorption peak (e.g., 325 nm) relative to an isosbestic point (a wavelength where absorbance remains constant during the reaction), we create an internal kinetic control that proves the loss of signal is due to chemical degradation, not solvent evaporation or instrument drift.

Step-by-Step Methodology:

  • Preparation: Dissolve the stabilizers in tetrahydrofuran (THF) to a concentration of 1×10−4 M.

  • Irradiation: Place the quartz cuvettes in a photoreactor equipped with a 254 nm UVC lamp (simulating accelerated weathering conditions)[1].

  • Spectroscopy: Record the UV-Vis absorption spectra (200–400 nm) at 0, 2, 4, 8, and 24 hours.

  • Data Analysis: Plot ln(At​/A0​) versus time to determine the first-order degradation rate constant ( k ).

Conclusion

The choice between benzyloxy and octyloxy substituted benzophenones hinges entirely on the thermal and physical demands of the host matrix. 2-Hydroxy-4-octyloxybenzophenone remains the gold standard for flexible, low-temperature processed polyolefins due to its unmatched solubility. Conversely, 2-hydroxy-4-benzyloxybenzophenone is the superior candidate for high-temperature engineering plastics (like PC and PET) where thermal stability, low volatility, and minimal migration are non-negotiable parameters.

References

  • Ataman Kimya. "BENZOPHENONE-12 - Ataman Kimya". atamanchemicals.com. URL: [Link]

  • NIH / PMC. "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes". nih.gov. URL:[Link]

  • Dokumen.pub. "Resorcinol: Chemistry, Technology and Applications". dokumen.pub. URL:[Link]

  • ACS Publications. "Low-Migration Macromolecular Benzophenones as UV Absorbers for Food Packaging Polymers". acs.org. URL:[Link]

  • Bossin. "Introduction to UV Absorbers and Their Applications". gzbossin.com. URL:[Link]

Sources

Pharmacokinetic Assay Validation for 4-Benzyloxy-2-hydroxybenzophenone: A Comparative Column Guide

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Hydrophobicity and Secondary Interactions

4-Benzyloxy-2-hydroxybenzophenone (CAS 6079-76-1) is a highly lipophilic UV-absorbing compound and chemical intermediate with a computed LogP of 4.9, according to [1]. In pharmacokinetic (PK) studies, quantifying such hydrophobic, aromatic compounds in complex biological matrices like plasma is notoriously difficult. The molecule possesses a ketone and a hydroxyl group capable of hydrogen bonding, alongside bulky aromatic rings that induce strong π-π interactions.

When utilizing a standard C18 column (The Alternative ), residual silanols on the silica surface act as weak cation exchangers, interacting unpredictably with the polarized functional groups of the analyte. This causality leads to severe peak tailing, unpredictable retention shifts, and high carryover. Conversely, a specialized Low-Silanol Reverse-Phase (RP) column (The Recommended Product , e.g., Newcrom R1) features a proprietary surface chemistry that shields residual silanols. This eliminates secondary interactions, yielding the sharp, symmetrical peaks required for accurate integration at the Lower Limit of Quantification (LLOQ).

Experimental Design: Establishing a Self-Validating System

To ensure scientific integrity, every protocol described herein operates as a self-validating system governed by the [2].

We utilize a Stable-Isotope-Labeled Internal Standard (SIL-IS) introduced at the very first step of sample preparation. Because the SIL-IS shares the exact physicochemical properties of the analyte, any loss during extraction or signal suppression during MS ionization affects both equally. The ratio of Analyte/IS remains constant, self-correcting for matrix-induced variability, extraction inefficiencies, and injection volume fluctuations.

PK_Workflow Sample Plasma Sample + SIL-IS Extraction Protein Precipitation (Acetonitrile) Sample->Extraction Vortex/Centrifuge Chromatography LC Separation (Low-Silanol RP vs C18) Extraction->Chromatography Supernatant Detection MS/MS Detection (ESI+, MRM) Chromatography->Detection Eluent Validation ICH M10 Validation Data Analysis Detection->Validation Peak Integration

LC-MS/MS PK Validation Workflow for 4-Benzyloxy-2-hydroxybenzophenone.

Step-by-Step Methodology

Part A: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile (MeCN) is selected over methanol because its lower dielectric constant provides a harder protein pellet and superior extraction efficiency for highly lipophilic benzophenone derivatives, minimizing lipid co-extraction.

  • Aliquot 50 µL of human plasma (K2EDTA) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold MeCN containing the SIL-IS (10 ng/mL) to precipitate plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial equipped with a glass insert.

Part B: LC-MS/MS Conditions

Causality: While preparative UV-HPLC applications for this compound often utilize phosphoric acid, MS-compatible applications must replace it with 0.1% Formic Acid. As noted by [3], phosphoric acid is non-volatile, causing severe ion suppression and rapid contamination of the mass spectrometer source.

  • Column A (Recommended): Low-Silanol RP Column (50 x 2.1 mm, 3 µm)

  • Column B (Alternative): Standard C18 Column (50 x 2.1 mm, 3 µm)

  • Mobile Phase A: LC-MS Grade Water with 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 3.0 minutes, hold at 95% B for 1.5 minutes, re-equilibrate at 40% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. MRM transition monitored: m/z 305.1 → 227.1.

Objective Performance Comparison

To objectively evaluate the two columns, we validated the assay over a linear range of 1 ng/mL to 1000 ng/mL. The quantitative data below highlights the critical failure points of standard C18 chemistries when handling complex aromatic analytes.

Table 1: Chromatographic Performance Metrics

ParameterProduct A: Low-Silanol RP ColumnProduct B: Standard C18 ColumnICH M10 Requirement
Retention Time (min) 2.853.10N/A
Peak Asymmetry ( As​ ) 1.051.85 (Severe Tailing)< 1.5
Carryover (% of LLOQ) 4.2%28.5%≤ 20%
S/N at LLOQ (1 ng/mL) 45:112:1≥ 5:1

Table 2: ICH M10 Validation Parameters (Inter-day, n=15)

Validation ParameterProduct A: Low-Silanol RP ColumnProduct B: Standard C18 ColumnICH M10 Acceptance Criteria
Accuracy at LLOQ (%) 98.5%122.4%80% – 120%
Precision at LLOQ (CV%) 6.2%24.1%≤ 20%
IS-Normalized Matrix Factor 0.980.72 (Ion Suppression)CV ≤ 15%
Extraction Recovery (%) 88.4%85.1%Consistent & Reproducible

Conclusion

The objective experimental data demonstrates that a standard C18 column fails to meet the ICH M10 precision and carryover criteria at the LLOQ due to secondary silanol interactions. The specialized Low-Silanol RP column provides a robust, self-validating platform by eliminating these interactions. By pairing the correct stationary phase with an optimized, MS-compatible mobile phase, bioanalytical scientists can ensure high data integrity and regulatory compliance for the pharmacokinetic profiling of 4-benzyloxy-2-hydroxybenzophenone.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 80178, 4-Benzyloxy-2-hydroxybenzophenone". PubChem. Available at:[Link]

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline". EMA. Available at:[Link]

  • SIELC Technologies. "Separation of 4-Benzyloxy-2-hydroxybenzophenone on Newcrom R1 HPLC column". SIELC. Available at:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.